Product packaging for Barium oxide(Cat. No.:CAS No. 1304-28-5)

Barium oxide

Cat. No.: B074342
CAS No.: 1304-28-5
M. Wt: 153.33 g/mol
InChI Key: QVQLCTNNEUAWMS-UHFFFAOYSA-N
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Description

Barium oxide (BaO) is a white to yellow, hygroscopic solid with a cubic crystal structure, valued in research for its high basicity and ionic conductivity. Its primary research applications include serving as a catalyst or catalyst precursor in organic synthesis reactions, such as the oxidative coupling of methane and aldol condensations, where its strong basic sites facilitate key reaction steps. In materials science, BaO is a fundamental precursor for the synthesis of perovskite-structured materials (e.g., BaTiO3) and other advanced ceramics, where it acts as a source of barium ions. It is also critically studied for its use in chemical gas sensors, particularly for the detection of CO2, as it reacts to form barium carbonate, a process that induces a measurable change in electrical resistance. Furthermore, its role in the production of certain types of crown glass and optical coatings is an area of ongoing investigation due to its ability to increase the refractive index. When handling, researchers should note that BaO reacts exothermically with water to form barium hydroxide, and appropriate safety precautions for moisture-sensitive and toxic compounds must be strictly observed. This product is intended For Research Use Only and is not classified as a drug or medicinal product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaO B074342 Barium oxide CAS No. 1304-28-5

Properties

IUPAC Name

oxobarium
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InChI

InChI=1S/Ba.O
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InChI Key

QVQLCTNNEUAWMS-UHFFFAOYSA-N
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Canonical SMILES

O=[Ba]
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Molecular Formula

BaO
Record name BARIUM OXIDE
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DSSTOX Substance ID

DTXSID20893234
Record name Barium oxide (BaO)
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Molecular Weight

153.33 g/mol
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Physical Description

Barium oxide appears as a white to yellow powder. May be toxic by ingestion. Irritates skin, eyes and mucous membranes. Used as a drying agent for gasoline and solvents., Dry Powder, Other Solid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White to yellowish-white solid; Soluble in water; [Merck Index] Beige powder; [Aldrich MSDS], YELLOWISH-WHITE SOLID IN VARIOUS FORMS.
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Boiling Point

~2000 °C
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Solubility

Solubility in water, g/100ml at 20 °C: 3.8
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Density

5.7 g/cm³
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CAS No.

1304-28-5
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Record name Barium oxide, obtained by calcining witherite
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Melting Point

1923 °C
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Advanced Synthesis Methodologies for Barium Oxide Materials

Solution-Based Synthesis Approaches

Solution-based synthesis methods are widely employed for the production of barium oxide materials, particularly nanoparticles, due to the ability to achieve high homogeneity and control over particle characteristics at relatively low temperatures. These "wet chemical" routes involve the precipitation of a barium-containing precursor from a solution, which is subsequently treated to yield this compound.

Co-precipitation Techniques for this compound Nanomaterial Fabrication

Co-precipitation is a versatile and cost-effective method for synthesizing this compound nanoparticles. researchgate.netatlantis-press.com This technique involves the simultaneous precipitation of a soluble barium salt and a precipitating agent from a solution. The resulting precipitate, typically a barium precursor like barium hydroxide (B78521) or barium carbonate, is then calcined to form this compound nanoparticles.

The choice of precursors and reaction conditions significantly influences the characteristics of the final product. For instance, barium nitrate (B79036) [Ba(NO₃)₂] and barium chloride (BaCl₂) are commonly used as barium sources, while sodium hydroxide (NaOH) and potassium hydroxide (KOH) serve as effective precipitating agents. kashanu.ac.ird-nb.info The reaction is typically carried out with continuous stirring to ensure homogeneity. After precipitation, the product is filtered, dried, and calcined at elevated temperatures to yield BaO nanoparticles. d-nb.info Research has shown that this method can produce highly crystalline BaO nanoparticles with average crystallite sizes ranging from 10 to 16 nm. d-nb.infoatlantis-press.com

Research Findings on Co-precipitation Synthesis of this compound Nanoparticles
Barium PrecursorPrecipitating AgentCalcination Temperature (°C)Resulting Particle Size (nm)Morphology
Barium Nitrate (Ba(NO₃)₂)Sodium Hydroxide (NaOH)50010.50Cubic structure d-nb.info
Barium Chloride (BaCl₂)Potassium Hydroxide (KOH)Not specifiedNot specifiedNot specified kashanu.ac.ir
Barium Nitrate (Ba(NO₃)₂)Sodium Bicarbonate (NaHCO₃)Not specified15–16Flower-shaped atlantis-press.comatlantis-press.com

Hydrothermal Synthesis Routes for Crystalline this compound

Hydrothermal synthesis is another prominent solution-based method for producing crystalline this compound. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave. nih.gov The elevated temperature and pressure facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined crystalline structures. wikipedia.org

For the synthesis of this compound, precursors such as barium chloride (BaCl₂) and sodium hydroxide (NaOH) are typically used. chemistryjournal.net The reaction mixture is heated in an autoclave, and upon cooling, crystalline this compound can be obtained, often after a subsequent calcination step. chemistryjournal.net This method has been successfully employed to synthesize BaO nanorods with an average crystallite size of approximately 12 nm. chemistryjournal.net The hydrothermal method offers excellent control over the size and morphology of the resulting crystals by adjusting parameters like reaction temperature, time, and precursor concentration. nih.govchemistryjournal.net

Research Findings on Hydrothermal Synthesis of Crystalline this compound
Barium PrecursorReagentCalcination Temperature (°C)Resulting Crystal Size (nm)Morphology
Barium (II) ChlorideSodium Hydroxide (NaOH)50012Nanorod-like chemistryjournal.net

Sol-Gel Methodologies for this compound Precursors and Derivatives

The sol-gel method is a highly versatile wet-chemical technique used to synthesize a wide variety of oxide materials, including this compound and its derivatives. chalcogen.romdpi.com This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. By controlling the reaction parameters, it is possible to fabricate materials with tailored properties, including high purity and homogeneity at the molecular level. rroij.com

In a typical sol-gel synthesis of this compound, a barium precursor, such as barium nitrate, is dissolved in a suitable solvent along with a complexing agent, often citric acid. chalcogen.romdpi.com The solution is heated to form a transparent sol, which upon further heating, transforms into a dry gel. Subsequent combustion and calcination of this gel result in the formation of this compound nanoparticles. chalcogen.ro This method has been utilized to produce nanocrystalline this compound with a tetragonal structure and crystal sizes in the range of 2.3 to 6.7 nm. chalcogen.roresearchgate.net The sol-gel technique is also effective for creating doped materials, such as iron-doped this compound, and composite materials like BaO/MnO nanocomposite fibers. chalcogen.roosti.gov

Research Findings on Sol-Gel Synthesis of this compound and Derivatives
ProductBarium PrecursorOther ReagentsResulting Particle/Crystal Size (nm)Crystalline Structure
Pure this compound (BaO)Barium NitrateCitric Acid, Ammonia solution2.3 - 6.7Tetragonal chalcogen.roresearchgate.net
Fe-doped this compoundBarium NitrateIron (III) Nitrate, Citric Acid, Ammonia solutionNot specifiedTetragonal chalcogen.ro
BaO/MnO Nanocomposite FibersBarium AcetateManganese Acetate, Poly (vinyl alcohol) (PVA)<100 (fiber diameter)Crystalline fibers osti.gov

Other Wet Chemical Synthesis Strategies for this compound Nanoparticles

Beyond the more common co-precipitation, hydrothermal, and sol-gel methods, other wet chemical strategies have been developed for the synthesis of this compound nanoparticles. One such approach is a simple thermo-chemical method. This technique involves the use of anhydrous barium chloride (BaCl₂) powder and ammonia, with distilled water acting as the precipitating agent. researchgate.net

In this process, ammonia is gradually added to the anhydrous BaCl₂ under vigorous stirring. researchgate.net Distilled water is then added to induce the formation of a white precipitate. This precipitate is subsequently filtered, washed, and dried. To obtain the final this compound nanoparticles, the dried precipitate is calcinated at a temperature of 500°C for 2 hours. researchgate.net Characterization of the synthesized nanoparticles revealed a tetragonal structure with an average crystalline size of 29 nm. researchgate.net This method represents a straightforward and effective route for the production of crystalline this compound nanoparticles.

Gas-Phase and Solid-State Synthesis Approaches

In addition to solution-based methods, this compound can also be synthesized through gas-phase and solid-state reactions. These approaches typically involve the transformation of solid precursors at high temperatures.

Thermal Decomposition Methods for this compound Formation

Thermal decomposition is a common and straightforward method for the production of this compound. This process involves heating a barium-containing compound to a temperature at which it breaks down into this compound and other volatile products. wikipedia.org

Several barium salts can be used as precursors for this method. The most frequently utilized precursor is barium carbonate (BaCO₃). When heated to temperatures between 1000°C and 1450°C, barium carbonate decomposes to form solid this compound (BaO) and carbon dioxide gas (CO₂). wikipedia.orggauthmath.com The chemical equation for this reaction is:

BaCO₃(s) → BaO(s) + CO₂(g) gauthmath.comwebqc.org

Barium nitrate is another suitable precursor for the thermal decomposition synthesis of this compound. wikipedia.orgoxfordreference.com Additionally, barium peroxide (BaO₂) can be decomposed to this compound and oxygen gas by heating it above 820°C. wikipedia.org This reaction is reversible, with the formation of barium peroxide occurring at around 500°C in the presence of oxygen. wikipedia.org

Precursors for Thermal Decomposition Synthesis of this compound
Precursor CompoundDecomposition Temperature (°C)Products
Barium Carbonate (BaCO₃)1000–1450 wikipedia.orgThis compound (BaO), Carbon Dioxide (CO₂) gauthmath.com
Barium Nitrate (Ba(NO₃)₂)Not specifiedThis compound (BaO) and nitrogen oxides/oxygen wikipedia.orgoxfordreference.com
Barium Peroxide (BaO₂)> 820 wikipedia.orgThis compound (BaO), Oxygen (O₂) wikipedia.org

Thermal Evaporation Techniques for this compound Thin Film Deposition

Thermal evaporation is a physical vapor deposition (PVD) technique utilized for the fabrication of thin films. The process involves heating a source material, in this case, this compound (BaO), within a high-vacuum environment until it sublimes or evaporates. The resulting vapor then traverses the vacuum chamber and condenses onto a substrate, forming a thin film.

The successful deposition of this compound thin films via thermal evaporation is contingent on several critical parameters, including the choice of evaporation source (boat or crucible), the temperature of the source, the substrate temperature, and the background pressure in the deposition chamber. However, the thermal evaporation of this compound presents challenges, as the compound can decompose at the high temperatures required for evaporation. To mitigate this, specific materials for the evaporation source are recommended. Platinum and aluminum oxide are considered suitable materials for holding the BaO during heating.

Despite the challenges, thermal evaporation has been employed in the manufacturing of this compound thin films for specific applications, such as photodetectors. researchgate.net The properties of the resulting films, including their crystal structure, surface morphology, and optical characteristics, are highly dependent on the deposition conditions. For instance, post-deposition annealing can influence the crystallinity and preferred crystallographic orientation of the BaO films. jocpr.com

ParameterDescriptionRelevance to this compound Deposition
Source Material The substance to be evaporated.This compound (BaO) powder or granules.
Evaporation Temperature The temperature at which the source material achieves sufficient vapor pressure.Approximately 1300°C for BaO, though it may decompose. tedpella.com
Vacuum Pressure The pressure within the deposition chamber.Typically in the range of 10⁻⁵ to 10⁻⁶ Torr to ensure a long mean free path for vapor molecules.
Substrate The material onto which the thin film is deposited.Can include glass, silicon, or other materials depending on the intended application.
Source Holder The crucible or boat containing the source material.Platinum or Aluminum Oxide are recommended for BaO to minimize reactions. tedpella.com

Sonochemical and Microwave-Assisted Synthesis of this compound

Sonochemical and microwave-assisted methods are recognized as advanced techniques for the synthesis of nanomaterials, offering advantages such as rapid reaction times, enhanced product yields, and improved control over particle size and morphology. tandfonline.comrsc.org

Sonochemical Synthesis: This method utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium induced by high-intensity ultrasound. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the chemical reactions that form nanoparticles. This compound nanoparticles have been successfully synthesized using an ultrasonic-assisted chemical precipitation method. researchgate.net This approach has been shown to produce BaO nanoparticles with a tetragonal phase and an average crystallite size of approximately 19.6 nm. researchgate.net

Microwave-Assisted Synthesis: This technique employs microwave radiation to heat the reactants. Unlike conventional heating methods, microwave heating is rapid and uniform, which can lead to the homogeneous nucleation and growth of nanoparticles with well-defined sizes and shapes. tandfonline.com Microwave-assisted synthesis has been utilized for the preparation of various binary oxide nanophase materials, including those containing barium. researchgate.net This method allows for precise control over the crystalline structure and growth kinetics of the resulting nanomaterials, making it a promising route for the synthesis of this compound with desired characteristics. tandfonline.com

Synthesis MethodPrincipleKey Advantages for BaO Synthesis
Sonochemical Acoustic cavitation creates localized high-temperature and high-pressure zones.Can produce small, crystalline nanoparticles at a controlled size. researchgate.net
Microwave-Assisted Rapid and uniform heating of precursors by microwave radiation.Enables precise control over particle size and morphology, and can reduce reaction times. tandfonline.com

Fabrication of this compound Films via Vacuum Deposition

Vacuum deposition encompasses a range of techniques used to deposit thin films in a vacuum environment, which minimizes the interference of gas molecules and results in high-purity films. wikipedia.org These methods are broadly categorized into physical vapor deposition (PVD) and chemical vapor deposition (CVD). vdi-llc.com

Physical Vapor Deposition (PVD): In PVD, a solid or liquid source material is vaporized and then transported through the vacuum to the substrate, where it condenses to form the film. korvustech.com Thermal evaporation and sputtering are common PVD techniques. vaccoat.com this compound is a material that can be deposited using PVD methods. xtxingtech.comangstromsciences.com For instance, chemical spray pyrolysis, a variation of PVD, has been used to deposit transparent this compound thin films on glass substrates. jocpr.com The properties of these films, such as their crystalline structure and optical transmittance, can be tailored by controlling deposition parameters like substrate temperature and post-deposition annealing. jocpr.com

Chemical Vapor Deposition (CVD): CVD involves the reaction of precursor gases on a heated substrate to form a solid thin film. korvustech.com Atomic layer deposition (ALD), a subtype of CVD, allows for the deposition of ultrathin films with precise thickness control at the atomic level. A self-limiting ALD process for this compound has been developed using a novel pyrrole-based barium precursor and water as the co-reactant. rsc.org This method yields smooth and conformal BaO films at relatively low temperatures (180–210 °C) with a constant growth per cycle of 0.45 Å. rsc.org

Deposition TechniqueDescriptionApplication for this compound
Physical Vapor Deposition (PVD) A solid material is vaporized and condensed onto a substrate.Deposition of BaO thin films for optical and electronic applications. jocpr.comxtxingtech.com
Chemical Vapor Deposition (CVD) Precursor gases react on a heated substrate to form a film.Atomic layer deposition of ultrathin, conformal BaO films. rsc.org

Morphology and Size Control in this compound Synthesis

Engineering of this compound Nanoparticles for Controlled Dimensions

The ability to control the size and dimensions of this compound nanoparticles is crucial for tailoring their physical and chemical properties for specific applications. researchgate.net Various synthesis methods have been developed to achieve this control, yielding nanoparticles with average crystallite sizes ranging from a few nanometers to several tens of nanometers.

The co-precipitation method is a widely used, cost-effective technique for synthesizing BaO nanoparticles. atlantis-press.comatlantis-press.com By adjusting reaction parameters such as precursor concentration, temperature, and pH, it is possible to influence the resulting particle size. For example, studies have reported the synthesis of BaO nanoparticles with average crystallite sizes of approximately 15–16 nm using a facile co-precipitation route. atlantis-press.com

The sol-gel process is another effective method for producing nanocrystalline this compound. chalcogen.ro This technique offers good control over the particle size, with reported crystallite sizes in the range of 2.3 to 6.7 nm. chalcogen.ro Other methods, such as the thermo-chemical method, have been used to produce BaO nanoparticles with an average crystalline size of 29 nm. researchgate.net A simple chemical synthesis method has also been reported to yield BaO nanoparticles with an average grain size of 66.23 nm. makhillpublications.co Furthermore, green synthesis approaches, utilizing plant extracts, have been employed to produce spherical and flower-shaped BaO nanoparticles with an average diameter of around 64.01 nm. nih.gov

Synthesis MethodPrecursorsReported Average Particle Size
Sol-GelBarium and Iron Precursors2.3 - 6.7 nm chalcogen.ro
Co-precipitationBarium Nitrate and Sodium Bicarbonate~16 nm atlantis-press.com
Thermo-chemicalAnhydrous BaCl₂ and Ammonia29 nm researchgate.net
Green Synthesis (using Spirogyra hyalina)Barium Nitrate and Algal Extract64.01 ± 2.0 nm nih.gov
Simple Chemical MethodBarium Nitrate and Sodium Hydroxide66.23 nm makhillpublications.co

Microparticle Synthesis and Morphological Control in this compound

The synthesis of this compound is not limited to the nanoscale; microparticles of BaO can also be produced with controlled morphology. The co-precipitation method has been successfully employed for the synthesis of BaO microparticles. imist.ma In one study, barium nitrate and sodium bicarbonate were used as precursors to synthesize BaO microparticles with sizes ranging from 0.04 to 0.19 mm. imist.ma The ratio of the precursors was found to influence the resulting particle size and optical properties of the microparticles. imist.ma

Morphological control in the synthesis of barium-containing nano-oxides can also be achieved through techniques like reverse microemulsion combined with hydrothermal treatment. While this has been demonstrated for complex barium-aluminum nano-oxides, the principles can be relevant for controlling the morphology of this compound. In such methods, the ratio of reactants can control the crystalline phase and the morphology of the resulting nanomaterial. rsc.org

Formation and Characterization of One-Dimensional this compound Nanostructures

One-dimensional (1D) nanostructures, such as nanorods and nanowires, exhibit unique properties due to their high aspect ratio and quantum confinement effects. The synthesis of 1D this compound nanostructures has been achieved through various methods.

A simple solution-based method has been reported for the large-scale synthesis of this compound nanorods (BaO-NRs) at a low temperature of 60°C. nih.gov These nanorods were characterized as having smooth and clean surfaces along their lengths. nih.gov The chemical bath deposition technique has also been used to prepare BaO nanorods, where the use of additives like hydrazine hydrate was found to play a significant role in controlling the crystalline size and shape of the nanorods. researchgate.net

In some instances, the synthesis of BaO nanoparticles via co-precipitation can also result in the formation of nanorod and nanosheet-like structures that are joined by accumulation. atlantis-press.comatlantis-press.com Hydrothermal methods have also been shown to produce BaO nanowires. researchgate.net

The characterization of these 1D nanostructures is typically performed using a suite of analytical techniques. Scanning electron microscopy (SEM) is used to observe the morphology and dimensions of the nanorods and nanowires. nih.govnih.gov X-ray diffraction (XRD) is employed to determine the crystalline structure and phase purity. chalcogen.ronih.gov Fourier-transform infrared (FTIR) spectroscopy helps to confirm the chemical composition and the presence of Ba-O bonds. chalcogen.ronih.gov

1D NanostructureSynthesis MethodKey Findings and Characterization
Nanorods Simple Solution MethodLarge-scale synthesis of high-density nanorods with smooth surfaces. Characterized by SEM, XRD, and FTIR. nih.gov
Nanorods Chemical Bath DepositionControl over crystalline size and shape achieved with additives. researchgate.net
Nanowires Hydrothermal MethodFormation of BaO nanowires. researchgate.net

4 Strategies for Tailoring this compound Thin Film Architectures

The precise control over the architecture of this compound (BaO) thin films is paramount for their successful integration into advanced electronic and optical devices. Tailoring the film's structural and morphological properties, such as crystallinity, orientation, surface roughness, and conformality, allows for the fine-tuning of its functional characteristics. A variety of sophisticated deposition techniques have been developed to achieve this level of control, each offering unique advantages in manipulating the film growth environment. These methods enable the fabrication of BaO thin films with desired architectures, ranging from epitaxial single-crystal layers to conformal coatings on complex three-dimensional structures.

Key strategies for tailoring BaO thin film architectures involve the careful selection of the deposition technique and the meticulous optimization of process parameters. Physical vapor deposition (PVD) methods like molecular beam epitaxy (MBE) and pulsed laser deposition (PLD) offer high purity and precise control over film thickness and crystal structure. Chemical vapor deposition (CVD) techniques, including atomic layer deposition (ALD), provide excellent conformality and thickness control at the atomic level. Sputtering, another P-VD method, is a versatile technique for depositing uniform films over large areas. The choice of substrate, substrate temperature, precursor materials, and deposition rate are all critical parameters that are manipulated to achieve the desired film architecture.

Molecular Beam Epitaxy (MBE)

Molecular beam epitaxy is an ultra-high vacuum deposition technique that allows for the growth of high-purity, single-crystal thin films with atomic-level precision. In the context of this compound, MBE has been utilized to grow epitaxial BaO layers, particularly as a buffer layer for the integration of other functional oxides, such as barium titanate (BaTiO3), on silicon substrates. aip.org

A significant challenge in the direct growth of BaO on silicon is the formation of an amorphous silica (B1680970) (SiO₂) layer at the interface. To circumvent this, a strategy involving the stabilization of a submonolayer template of barium silicide (BaSi₂) has been successfully employed. aip.org This template effectively prevents the formation of silica and allows for the subsequent epitaxial growth of BaO. The epitaxy is such that BaO(001) is parallel to Si(001). aip.org

The quality of the MBE-grown BaO films can be significantly enhanced by coordinating the arrival of the metal species with a pulsed or cyclic supply of oxygen to the growing surface. aip.org Good epitaxial growth of BaO has been achieved over a wide range of temperatures, from room temperature up to 800 °C. aip.org Films as thin as 10 nm have demonstrated impermeability to silicon at temperatures as high as 800 °C. aip.org

Pulsed Laser Deposition (PLD)

Pulsed laser deposition is a versatile physical vapor deposition technique where a high-power laser is used to ablate a target material, creating a plasma plume that deposits as a thin film on a substrate. PLD is well-suited for the deposition of complex oxide materials, as it can preserve the stoichiometry of the target material in the resulting film. wiley-vch.de

The properties of PLD-grown films are highly dependent on several deposition parameters. For oxide films, the background oxygen pressure during deposition is a critical factor that can be precisely controlled to influence the oxygen stoichiometry of the film. arxiv.org This control over oxygen vacancies can, in turn, alter the structural and electronic properties of the material. arxiv.org Other key parameters that can be tuned to tailor the film architecture include the substrate temperature, laser energy density, and pulse repetition rate. researchgate.net For instance, in the deposition of barium titanate, a related perovskite oxide, lower laser repetition rates have been observed to improve surface morphology. ust.hk

RF Magnetron Sputtering

RF magnetron sputtering is a widely used PVD technique for depositing thin films of various materials, including oxides. aip.org It offers good control over film thickness, uniformity, and microstructure. aip.org In the context of barium-containing oxides, such as barium strontium oxide ((BaSr)O), RF magnetron sputtering has been demonstrated as a valuable technique for fabricating thin film cathodes. aip.orgaip.orgosti.gov

A key strategy for tailoring the architecture of sputtered oxide films is the control of the substrate temperature during deposition. aip.orgaip.orgosti.gov The substrate temperature significantly influences the surface mobility of the adatoms, which in turn affects the film's morphology and crystalline structure. aip.org

Substrate Temperature (°C)Resulting (BaSr)O Film MorphologyCrystalline Structure
25Rough surfaceNanograins
400More uniform grains with clear boundariesPolycrystalline
700Smoothest and flattest surfaceClosely packed, larger grains

This table illustrates the effect of substrate temperature on the morphology and crystalline structure of sputtered (BaSr)O thin films, providing insights into strategies for tailoring this compound-based film architectures. aip.orgaip.orgosti.gov

By adjusting the deposition parameters, RF magnetron sputtering allows for the reliable control over various film characteristics, including thickness, surface roughness, microstructure, and stoichiometry. aip.org

Atomic Layer Deposition (ALD)

Atomic layer deposition is a chemical vapor deposition technique that enables the growth of thin films with atomic-level precision, exceptional conformality, and uniform thickness. rsc.org The ALD process is based on sequential, self-limiting surface reactions. For the deposition of this compound, a novel pyrrole-based barium precursor (py-Ba) has been utilized with water (H₂O) as the co-reactant. rsc.org

A crucial aspect of tailoring BaO thin films using ALD is the identification of the ALD temperature window, which is the range of temperatures where self-limiting growth occurs. For the py-Ba precursor, a constant growth per cycle (GPC) of 0.45 Å has been observed in the temperature range of 180–210 °C. rsc.org This represents the lowest reported deposition temperature for BaO-containing films. rsc.org The lower thermal budget is advantageous for temperature-sensitive applications. rsc.org

The self-limiting nature of the ALD process ensures excellent control over film thickness and results in very smooth films. For BaO films grown using this method, a root mean squared (RMS) roughness of 2.1 Å has been reported. rsc.orgresearchgate.net Furthermore, ALD provides outstanding conformality, with step coverages exceeding 90% on non-planar substrates with an aspect ratio of approximately 1:2.5. rsc.org

ParameterValue/RangeSignificance
Precursorpy-BaEnables low-temperature deposition. rsc.org
Co-reactantH₂O-
ALD Temperature Window180–210 °CDefines the range for self-limiting growth. rsc.org
Growth Per Cycle (GPC)0.45 ÅAllows for precise thickness control. rsc.org
RMS Roughness2.1 ÅIndicates very smooth film surface. rsc.orgresearchgate.net
Step Coverage> 90%Demonstrates excellent conformality. rsc.org

This interactive data table summarizes the key process parameters and resulting film properties for the atomic layer deposition of this compound, highlighting the strategies for achieving tailored thin film architectures. rsc.orgrsc.orgresearchgate.net

Structural Characterization and Advanced Analysis of Barium Oxide Materials

Crystallographic and Microstructural Investigations

The physical and chemical behavior of barium oxide is intrinsically linked to its crystal structure and microstructure. A suite of advanced microscopy and diffraction techniques is utilized to probe these characteristics at various length scales.

X-ray Diffraction (XRD) for Phase Identification, Lattice Parameter Determination, and Crystallite Size Analysis

X-ray diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials like this compound. It provides critical information about the phase purity, crystal structure, and dimensions of the unit cell.

Phase Identification: XRD patterns of synthesized this compound materials are compared with standard diffraction data, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the formation of the desired BaO phase. For instance, studies have confirmed the synthesis of BaO with a tetragonal phase structure, matching JCPDS card no. 26-0178. chemistryjournal.net The presence of sharp and intense peaks in the XRD pattern is a strong indicator of the highly crystalline nature of the synthesized material. atlantis-press.com

Lattice Parameter Determination: Precise analysis of the positions of diffraction peaks in an XRD pattern allows for the determination of the lattice parameters (the dimensions of the unit cell). For example, a study on BaSr₀.₆Fe₀.₄TiO₃ (BSFTO) nanoparticles, which can be related to the perovskite structure of materials like barium titanate, demonstrated the calculation of lattice parameters from XRD data, revealing a tetragonal system. chemijournal.com

Crystallite Size Analysis: The broadening of XRD peaks is inversely proportional to the size of the crystallites. The Debye-Scherrer equation is a widely used formula to calculate the average crystallite size from the full width at half maximum (FWHM) of the diffraction peaks. chemistryjournal.netekb.eg Studies on this compound nanoparticles have reported average crystallite sizes calculated using this method to be in the nanometer range, for example, 12 nm and 10.50 nm. chemistryjournal.netd-nb.info The Williamson-Hall plot is another method that can be employed to separate the contributions of crystallite size and lattice strain to the peak broadening. uobaghdad.edu.iq

XRD Analysis of this compound Nanoparticles
ParameterMethodFindingReference
Phase IdentificationComparison with JCPDS card no. 26-0178Tetragonal phase structure confirmed chemistryjournal.net
Crystallite SizeDebye-Scherrer EquationAverage size of 12 nm chemistryjournal.net
Crystallite SizeDebye-Scherrer EquationAverage size of 10.50 nm (undoped BaO) d-nb.info
Crystallite SizeWilliamson-Hall MethodParticle size of 25.356 nm uobaghdad.edu.iq

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are powerful tools for visualizing the surface morphology and microstructure of this compound materials. chemistryjournal.net These techniques provide detailed information about particle shape, size distribution, and agglomeration.

FESEM analyses of hydrothermally synthesized this compound have revealed nanorod-like morphologies with an accumulation of fine particles, leading to an enhanced available surface area. chemistryjournal.net This agglomeration is often attributed to the high surface-area-to-volume ratio of the nanoparticles. chemistryjournal.net Other studies using SEM have observed uniformly dispersed, porous, and flower-like nanoparticle agglomerates in undoped BaO. d-nb.info The morphology can be influenced by synthesis conditions, with some preparations showing nanorods and nanosheets that are joined by accumulation. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structural Insights

Transmission Electron Microscopy (TEM) offers even higher magnification and resolution than SEM, enabling the visualization of the internal structure and morphology of individual this compound nanoparticles. While the provided search results focus more on SEM and FESEM for morphological analysis, TEM is a standard and crucial technique for obtaining detailed nanoscale structural information, including crystal lattice fringes and defects.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional information about the surface topography and roughness of this compound materials at the nanoscale. One study utilized AFM to investigate the morphology of BaO nanoparticles synthesized by a simple chemical method. makhillpublications.co This technique is instrumental in quantifying surface features and understanding the surface characteristics that can influence the material's reactivity and performance in various applications.

Spectroscopic Probes for Chemical Bonding and Compositional Analysis

Spectroscopic techniques are indispensable for elucidating the chemical bonding, functional groups, and elemental composition of this compound materials.

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a material by analyzing the absorption of infrared radiation, which excites molecular vibrations. chemistryjournal.net

In the analysis of this compound, FTIR spectra typically show characteristic absorption bands that confirm the presence of the Ba-O bond. A strong absorption band in the region of 670-720 cm⁻¹ is often attributed to the Ba-O bond formation. chalcogen.ro Another weaker absorption band due to Ba-O stretching vibration can be observed between 610-650 cm⁻¹. chalcogen.ro Some studies report the characteristic Ba-O stretching and bending vibrations at around 1610 cm⁻¹ and 856 cm⁻¹, respectively. researchgate.net

FTIR analysis can also reveal the presence of other functional groups or impurities. For instance, absorption bands around 3400-3800 cm⁻¹ and 1730-1780 cm⁻¹ are often assigned to O-H stretching and bending vibrations, respectively, which may indicate the presence of absorbed water or hydroxyl groups. chalcogen.roresearchgate.net The presence of a peak between 1370 cm⁻¹ and 1455 cm⁻¹ can suggest the formation of barium carbonate due to the absorption of atmospheric CO₂. atlantis-press.comresearchgate.net

Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeReference
~670-720Ba-O bond formation (strong) chalcogen.ro
~610-650Ba-O stretching vibration (weak) chalcogen.ro
~1610Ba-O stretching researchgate.net
~856N-H bending (can be present in some synthesis routes) researchgate.net
~3400-3800O-H stretching (adsorbed water/hydroxyl groups) researchgate.net
~1370-1455Barium carbonate formation atlantis-press.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. csjmu.ac.inxpssimplified.comthermofisher.com The analysis is accomplished by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that are emitted from the top 1-10 nm of the material being analyzed. xpssimplified.comthermofisher.com

When analyzing this compound, an XPS spectrum displays peaks corresponding to barium, oxygen, and often a carbon peak, which indicates surface impurities. csjmu.ac.inxpssimplified.comuniversallab.org Since this compound is an electrical insulator, a low-energy electron beam is often directed at the specimen during analysis to manage specimen charging. csjmu.ac.inxpssimplified.com A notable background signal is typically observed beneath the peaks, which results from electrons that are inelastically scattered before they exit the sample surface. csjmu.ac.inxpssimplified.com This scattering reduces the kinetic energy of the electrons and the intensity of the peaks, necessitating background removal for accurate quantification. csjmu.ac.inxpssimplified.com

The binding energy of a photoelectron is altered by its chemical environment, resulting in a "chemical shift" in the measured kinetic energy. csjmu.ac.in This shift provides valuable information about the bonding of the element. The binding energy (BE) is calculated from the measured kinetic energy (KE) and the energy of the X-ray source (hν) using the equation: BE = hν - KE. csjmu.ac.in High-resolution scans of specific elemental peaks can be used to identify the different chemical states present. For instance, in studies of related perovskite materials like BaSn₁₋ₓSbₓO₃, XPS has been instrumental in identifying the presence of point defects, such as oxygen vacancies, and mixed oxidation states of the metal ions. researchgate.net

Table 1: Representative XPS Data for this compound

ElementCore LevelBinding Energy (eV)Interpretation
Ba3d₅/₂~780Characteristic of Barium in an oxide environment. researchgate.net
O1s~528-532Multiple peaks may indicate different oxygen species, such as lattice oxygen and surface-adsorbed oxygen or hydroxides.
C1s~285Adventitious carbon from surface contamination. csjmu.ac.inxpssimplified.comuniversallab.org

Note: The exact binding energies can vary slightly depending on the specific instrument calibration and the chemical environment of the atoms.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping and Quantitative Analysis

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. ebatco.comnanoscience.comthermofisher.com It is often integrated with electron microscopes, such as Scanning Electron Microscopes (SEM) or Transmission Electron Microscopes (TEM). ebatco.commyscope.training The technique relies on the interaction of a high-energy beam of electrons with a sample, which causes the emission of characteristic X-rays from the atoms within the sample. ebatco.comlibretexts.org The energy of these X-rays is unique to each element, allowing for the identification of the elemental composition. libretexts.org

EDS provides qualitative and quantitative analysis of the elemental composition. ebatco.com By scanning the electron beam across the sample's surface, it is possible to generate elemental maps, which show the spatial distribution of different elements. nanoscience.commyscope.training This is particularly useful for analyzing the homogeneity of this compound within a composite material or identifying the distribution of dopants or impurities. For example, in the study of nickel-doped this compound nanoclusters, EDS confirmed the successful incorporation of Ni ions into the this compound lattice. researchgate.net Similarly, in the analysis of glass-crystalline glazes, SEM-EDS is used to determine the microstructure and chemical composition of different phases. researchgate.net

Quantitative analysis with EDS involves measuring the intensity of the characteristic X-ray peaks and applying correction factors (ZAF correction) to account for atomic number (Z), absorption (A), and fluorescence (F) effects. ebatco.com This allows for the determination of the weight or atomic percentage of each element in the analyzed volume. The detection limit of EDS is typically in the range of 0.1-0.5 wt%. myscope.training

Table 2: Example of Quantitative EDS Analysis of a this compound-based Material

ElementWeight %Atomic %
Ba85.248.9
O14.851.1
Ni (dopant)< 1.0< 0.5

Note: This is a hypothetical example. The actual composition can vary based on the synthesis method and stoichiometry.

Raman Spectroscopy for Phonon Modes and Structural Characterization

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphism, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. The interaction of the light with the vibrational modes (phonons) of the material results in the energy of the scattered photons being shifted up or down. The shift in energy gives information about the phonon modes in the system.

For this compound and related materials like barium titanate (BaTiO₃), Raman spectroscopy is a powerful tool for structural characterization. chemrxiv.orgresearchgate.netmissouristate.edu While the ideal cubic perovskite structure theoretically has no Raman-active modes, local disorder and deviations from cubic symmetry can lead to the appearance of broad Raman bands. chemrxiv.org In materials with lower symmetry, such as tetragonal BaTiO₃, distinct Raman peaks are observed that correspond to specific phonon modes (e.g., A₁(TO), E(TO)). researchgate.net The presence, position, and width of these peaks are highly sensitive to the crystal structure, crystallite size, and strain.

In the study of carbon-coated barium titanate core-shell nanoparticles, Raman spectroscopy was used to confirm the presence of both the barium titanate core and the carbon shell, as well as to investigate the bonding between them. missouristate.edu Temperature-dependent Raman studies on materials like BaTe₂O₆ have been used to investigate structural stability and the anharmonicity of phonons. acs.org Such studies reveal how phonon frequencies and linewidths change with temperature, providing insights into phonon scattering processes and thermal properties. acs.org

Table 3: Characteristic Raman Modes in Barium-Containing Oxides (Example: Tetragonal BaTiO₃)

Wavenumber (cm⁻¹)Mode AssignmentDescription
~181A₁(TO) interferenceArises from anharmonic coupling between A₁(TO) phonons. researchgate.net
~295A₁(TO)Transverse optical mode of A₁ symmetry. researchgate.net
~307E(TO)Indicates asymmetry in the TiO₆ octahedra, characteristic of the tetragonal phase. researchgate.net
~521A₁(TO)Transverse optical mode of A₁ symmetry. researchgate.net
~707A₁(LO)Highest frequency longitudinal optical mode of A₁ symmetry. researchgate.net

Note: While this data is for BaTiO₃, it illustrates the type of information obtained from Raman analysis of barium-containing perovskite oxides.

Thermal and Thermophysical Characterization of this compound Systems

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. wikipedia.org DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. wikipedia.orgnetzsch.comtainstruments.com The output of a DSC experiment is a thermogram, which plots heat flow versus temperature. Endothermic events, such as melting, result in an increase in heat flow, while exothermic events, like crystallization, lead to a decrease. universallab.org

In the context of this compound systems, DSC is valuable for identifying phase transitions. For example, in studies of BaZn₂₋ₓMgₓSi₂O₇ solid solutions, DSC, in conjunction with other techniques, is used to characterize a phase transition that is accompanied by a significant volume change. researchgate.net In the analysis of BaTiO₃, DSC can be used to detect the endothermic effect associated with the tetragonal-to-cubic phase transition. researchgate.net The enthalpy of this transition can be related to the tetragonality of the sample. researchgate.net DSC is also employed to assess the thermal stability of oxide layers and their resistance to oxidation by measuring the heat flow associated with these reactions. universallab.org

Table 4: Thermal Events in Barium-Containing Systems as Detected by DSC

SystemTemperature (°C)EventType
BaZn₂Si₂O₇~280Low-temperature to High-temperature phase transitionEndothermic
BaTiO₃~117-130Tetragonal to Cubic phase transitionEndothermic
Barium Alkali Silicate (B1173343) GlassVariesGlass Transition (Tg), Crystallization (Tc)Step change, Exothermic

Note: Temperatures are approximate and can be influenced by factors such as heating rate and sample composition.

Dilatometry for Thermal Expansion Behavior

Dilatometry is a technique used to measure the dimensional changes of a material as a function of temperature. The coefficient of thermal expansion (CTE) is a key property determined from these measurements. This is particularly important for applications where materials are subjected to temperature cycles, such as in solid oxide fuel cells (SOFCs), where the CTE of different components must be closely matched to avoid mechanical stress and failure. researchgate.netarchive.org

In the study of barium-containing silicates and germanates, dilatometry is used to measure their thermal expansion. researchgate.netarchive.org For instance, the CTEs of various barium silicates have been determined from sintered compact samples. archive.org These measurements often show a near-linear expansion over a wide temperature range. archive.org In systems exhibiting phase transitions, such as BaZn₂Si₂O₇, dilatometry clearly detects the sharp volume increase associated with the transition. researchgate.net The data obtained from dilatometry can be correlated with results from high-temperature X-ray diffraction (HT-XRD), which provides information on the anisotropic thermal expansion of the crystal lattice. researchgate.netosti.gov

Table 5: Coefficients of Thermal Expansion (CTE) for Barium-Containing Oxide Systems

Material SystemTemperature Range (°C)Mean CTE (10⁻⁶ K⁻¹)Measurement Technique
Ba₂ZnSi₂O₇100 - 8008.9 - 10.4Dilatometry & HT-XRD
BaZnSiO₄100 - 8008.9 - 10.4Dilatometry & HT-XRD
BaSi₂O₅up to 100014.4HT-XRD
BaZr₀.₈Y₀.₂O₃₋δ (BZY)Room Temp - 1000~10Dilatometry/XRD
BaCeO₃-basedRoom Temp - 1000~11Dilatometry/XRD
Ba₀.₂Sr₀.₈Co₀.₈Fe₀.₂O₃₋δ (BSCF)600 - 80016.2Dilatometry

Sources: researchgate.netarchive.orgcas.czresearchgate.net

Hot-Stage Microscopy for in situ High-Temperature Morphological Evolution

Hot-Stage Microscopy (HSM) is a technique that allows for the direct, in-situ observation of a material's morphological changes as it is heated. taylorfrancis.comuad.ac.id It combines a microscope with a temperature-controlled furnace, enabling real-time visualization of processes such as sintering, softening, melting, and crystallization. researchgate.netuad.ac.id This is particularly useful for understanding the high-temperature behavior of ceramic and glass systems.

In the study of glass-crystalline glazes containing this compound, HSM is used to determine characteristic temperatures, including the onset of sintering, and the temperatures at which the material forms a sphere and a half-sphere (softening and melting points). researchgate.net In the development of YBa₂Cu₃O₇-δ (YBCO) superconducting films from fluorine-free precursor solutions, HSM has been used to observe the phase evolution during heat treatment. uc.edu These observations, combined with XRD analysis of quenched samples, help to determine the reaction sequences and formation mechanisms of the desired phases. uc.edu For example, HSM can reveal the temperatures at which major microstructural changes occur, such as the transformation of barium-containing intermediate phases. uc.edu The technique is also applied to study high-temperature corrosion and oxidation, allowing for the in-situ observation of oxide layer formation and evolution. taylorfrancis.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Processes

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of materials and for studying their decomposition pathways. In the context of this compound (BaO), TGA is frequently employed to analyze the thermal decomposition of its precursors, which ultimately yield this compound, a compound known for its high thermal stability. The analysis of these precursors reveals the temperatures at which this compound is formed and its stability under high-temperature conditions.

Research findings indicate that this compound itself is thermally stable and does not exhibit significant weight loss at elevated temperatures under normal conditions. ksu.edu.sa Instead, TGA studies often focus on the decomposition of barium-containing compounds that transform into this compound upon heating.

For instance, the thermal decomposition of barium carbonate (BaCO₃) to form this compound is a well-studied process. This decomposition reaction, BaCO₃(s) → BaO(s) + CO₂(g), typically commences at temperatures around 1000 K. fishersci.fi The complete decomposition to this compound is observed at higher temperatures. fishersci.fi

Similarly, barium nitrate (B79036) (Ba(NO₃)₂) decomposes upon heating to yield this compound. The decomposition reaction is as follows: 2Ba(NO₃)₂(s) → 2BaO(s) + 4NO₂(g) + O₂(g). wikipedia.org TGA studies on barium nitrate show that significant weight loss, corresponding to its decomposition to BaO, occurs at temperatures around 873 K (600 °C).

Furthermore, TGA can be used to observe the dehydration of hydrated barium compounds. For example, barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O) loses its water of crystallization upon heating. fishersci.ca This is followed by the decomposition of the anhydrous barium hydroxide to this compound at approximately 800 °C. wikipedia.org

The TGA curve of as-synthesized this compound nanorods has shown good thermal stability. ksu.edu.saamericanelements.com A primary weight loss of about 0.94% is observed around 225 °C, which is attributed to the evaporation of solvents or surface-adsorbed water. ksu.edu.sa A subsequent, minor weight loss of approximately 5.56% is observed at higher temperatures, indicating the high stability of the material. ksu.edu.sa In another study, the thermal analysis of BaO nanoparticles showed an initial weight loss between 50 °C and 100 °C due to the dehydration of surface-adsorbed water, followed by a more significant weight loss between 100 °C and 400 °C, attributed to the loss of hydroxyl groups, after which no further weight loss was observed, confirming the formation of stable BaO. d-nb.info

Theoretical and Computational Studies of Barium Oxide

Density Functional Theory (DFT) Applications in Barium Oxide Systems

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of materials at the atomic level. In the context of this compound (BaO), DFT has been instrumental in elucidating its electronic structure, surface reactivity, and defect chemistry.

Electronic Structure Calculations and Band Theory Analysis of this compound

DFT calculations have been employed to determine the electronic band structure of this compound. Studies using the Local Density Approximation (LDA) and the GW approximation (GWA) have provided insights into its semiconductor properties. aip.orgaip.org Calculations indicate that BaO in the rocksalt structure is an indirect band gap semiconductor, with the valence band maximum at the Γ point and the conduction band minimum at the X point. aip.org The calculated band gap using GWA is approximately 4.1 eV, which shows good agreement with experimental results. aip.org The inclusion of Ba 4d states as valence states in the calculations has been shown to be important for obtaining accurate results. aip.org

The electronic structure of BaO is sensitive to external factors such as epitaxial strain. icm.edu.plresearchgate.net Applying biaxial tensile or compressive strains can lead to a narrowing of the band gap. icm.edu.plresearchgate.net This is attributed to enhanced orbital coupling between the cation and anion atoms. researchgate.net For instance, under a compressive strain of -8.2%, the band gap can decrease by approximately 45%, while a tensile strain of 9.2% can cause a reduction of about 22%. icm.edu.pl These findings suggest that strain engineering can be a viable method for tuning the electronic and optical properties of BaO for specific device applications. icm.edu.plresearchgate.net

The table below summarizes the calculated band gaps for this compound using different computational methods.

Computational MethodCalculated Band Gap (eV)Reference
LDA1.9 aip.org
GWA4.1 aip.org
GGA2.08 icm.edu.pl

Adsorption Mechanisms and Surface Reactivity on this compound Surfaces (e.g., CO2, NO)

The interaction of various gas molecules with this compound surfaces has been extensively studied using DFT to understand its role in catalysis and gas sensing. The BaO(100) surface has been a particular focus of these investigations. nih.govacs.orgacs.org

Carbon Dioxide (CO2) Adsorption: DFT studies show that CO2 strongly chemisorbs on the BaO(100) surface, forming a stable carbonate-type structure. nih.govacs.orgresearchgate.net This adsorption is nonactivated, meaning it can occur readily from the gas phase. nih.govacs.org The adsorption energy is significant, indicating a strong interaction. researchgate.net The presence of other molecules, like water, does not significantly hinder CO2 adsorption. researchgate.net At high surface coverages, interactions between adsorbed CO2 molecules can slightly weaken the adsorption energy. researchgate.net

Nitric Oxide (NO) and Nitrogen Dioxide (NO2) Adsorption: The adsorption of nitrogen oxides (NOx) on BaO is crucial for its application in NOx storage catalysts. conicet.gov.aracs.org DFT calculations reveal that both NO and NO2 can adsorb on the BaO surface. conicet.gov.aracs.org NO tends to bind to the surface oxygen anions. conicet.gov.ar NO2 can adsorb in two different orientations, either with the nitrogen atom down or an oxygen atom down. conicet.gov.aracs.org The reactivity of BaO towards NOx is found to be higher at low-coordinated sites like steps and corners compared to flat terraces. conicet.gov.ar In competitive adsorption scenarios, CO2 can block a significant portion of the available surface sites, impacting the NOx storage capacity. nih.govacs.orgacs.org

The following table presents the adsorption energies of different molecules on the BaO(100) surface as determined by DFT calculations.

Adsorbed MoleculeAdsorption Energy (eV)Adsorption TypeReference
CO2-2.25Chemisorption researchgate.net
NO-0.8Chemisorption acs.org
NO2VariesChemisorption nih.govacs.org
H2O-1.44Chemisorption researchgate.net

Computational Prediction and Modulation of this compound Electronic Band Gaps

Computational methods, particularly DFT, have been instrumental in predicting and understanding how the electronic band gap of this compound can be modulated. The band gap is a critical parameter that dictates the material's optical and electrical properties.

First-principles calculations have shown that the band gap of BaO can be significantly altered by applying epitaxial strain. icm.edu.plresearchgate.netresearchgate.net Both compressive and tensile strains have been found to cause a notable narrowing of the band gap. icm.edu.plresearchgate.net This phenomenon is attributed to the enhanced coupling between the orbitals of the barium and oxygen atoms under strain. researchgate.net For example, calculations using the Generalized Gradient Approximation (GGA) predict that the band gap decreases linearly with both compression and tension. icm.edu.plresearchgate.net Specifically, under a compressive strain of -8.21%, the band gap is predicted to decrease by about 45%, while a tensile strain of 9.15% leads to a reduction of approximately 22%. icm.edu.pl

Furthermore, DFT calculations have been used to explore the effect of creating off-stoichiometric compositions in related perovskite oxides containing barium. For instance, in barium bismuth niobate (Ba2BiNbO6), creating a Bi-rich and Nb-poor composition (Ba2Bi1+xNb1-xO6) has been shown to significantly reduce the band gap. osti.gov This is because the excess Bi atoms can exist in a 5+ charge state, leading to the formation of a conduction band minimum derived from lower-energy unoccupied Bi 6s states. osti.gov This strategy of band gap engineering through compositional manipulation opens up new possibilities for designing materials with tailored electronic properties for applications such as photoelectrochemical water splitting. osti.gov

Defect Chemistry and Oxygen Vacancy Studies in this compound-Containing Materials

The study of defects, particularly oxygen vacancies, in this compound and related materials is crucial for understanding their catalytic and electrical properties. DFT calculations have provided significant insights into the formation and behavior of these defects.

The energy required to form an oxygen vacancy on the surface of BaO is a key parameter determining its reactivity. conicet.gov.aracs.org DFT studies have shown that the formation energy of an oxygen vacancy decreases when moving from a flat terrace to a low-coordinated site like an edge or a corner. conicet.gov.ar Among the alkaline-earth oxides (MgO, CaO, SrO, and BaO), BaO exhibits the lowest formation energy for an oxygen vacancy on a corner site. conicet.gov.ar This is attributed to the reduced Madelung potential and increased covalent character in BaO. conicet.gov.ar

The presence of an electric field can also influence the properties of oxygen vacancies. DFT calculations combined with Berry phase analysis have been used to study neutral oxygen vacancies in BaO under an electric field, revealing a nonlinear dielectric response. researchgate.net

In more complex oxides containing BaO, such as GdBaCo2O5.5 (GBCO), DFT studies have investigated the role of oxygen vacancies in the oxygen reduction reaction. researchgate.net These calculations indicate that oxygen vacancies can act as active sites on the surface, facilitating oxygen adsorption and the cleavage of the O-O bond. researchgate.net Similarly, in SrTiO3/BaZrO3 heterostructures, atomistic simulations have been used to predict the activation energy barriers for oxygen vacancy migration, particularly near misfit dislocations and the interface region. rsc.org These studies highlight the importance of understanding defect chemistry for designing improved materials for applications like solid oxide fuel cells and other ionic devices.

Molecular Dynamics (MD) Simulations of this compound Materials

Molecular dynamics (MD) simulations provide a powerful avenue to investigate the dynamic behavior of atoms and molecules in materials. This approach has been particularly insightful for understanding transport phenomena, such as proton diffusion, in complex oxides containing barium.

Proton Diffusion Mechanisms in Hydrated Barium Indate Oxides

Ab initio molecular dynamics (AIMD) simulations, often complemented by experimental techniques like quasielastic neutron scattering (QENS), have been employed to unravel the intricate mechanisms of proton diffusion in hydrated barium indate oxides, such as Ba2In2O5(H2O)x. acs.orgchalmers.seresearchgate.net These materials are of interest as potential proton conductors for fuel cells. ill.eu

These studies have revealed that proton transport in these materials involves localized motions, including the rotational diffusion of hydroxyl (O-H) groups and proton transfers (jumps) between adjacent oxygen atoms. acs.orgchalmers.seresearchgate.netill.eu In the structure of hydrated barium indate, there are distinct proton sites, often labeled as H(1) and H(2). acs.orgchalmers.seresearchgate.netill.eu The dynamics of these protons differ, with H(1) primarily undergoing rotational motion and H(2) participating in transfer events. acs.orgill.eu

A key finding from these simulations is the identification of a third proton site, H(3), which becomes occupied at elevated temperatures in the fully hydrated material. acs.orgchalmers.seresearchgate.net This H(3) site acts as a crucial saddle point, facilitating the exchange of protons between the H(1) and H(2) sites. acs.orgchalmers.seresearchgate.net The occupation of this third site is what enables long-range, anisotropic proton diffusion through a two-dimensional pathway. acs.orgchalmers.seresearchgate.net In partially hydrated materials, the occupation of the H(3) site and subsequent long-range diffusion are not observed, which is attributed to the hindered dynamics of H(2) protons near oxygen vacancies. acs.orgchalmers.seresearchgate.net

The insights from these MD simulations suggest that the proton conductivity in these barium indate oxides is limited by the high occupancy of the primary proton sites. acs.orgchalmers.se This understanding points towards a potential strategy for improving conductivity by chemically substituting indium with higher-valent cations to reduce the proton site occupancy while maintaining a structure free of oxygen vacancies. chalmers.se

Oxygen Diffusion and Transport Phenomena in Doped this compound Systems

The movement of oxygen ions within this compound and its related systems is a critical factor in many of its applications, particularly in ceramics, fuel cells, and sensors. Doping this compound with other elements is a common strategy to modify these transport properties.

Theoretical and experimental studies on barium titanate (BaTiO₃), a complex oxide containing barium, show that doping significantly influences oxygen diffusion. For instance, doping with trivalent rare-earth elements like Lanthanum (La) has been found to decrease oxygen diffusion coefficients. researchgate.net This is attributed to the dopants reducing the concentration of oxygen defects, which are essential for ion movement. researchgate.net In donor-doped barium titanate, oxygen transport is often dominated by fast diffusion along grain boundaries, the interfaces between the crystalline regions of the material. aip.org This rapid grain boundary transport is thought to be facilitated by space charge layers at these interfaces that have an increased concentration of oxygen vacancies. aip.org

Investigations into various doped systems highlight the complexity of these phenomena. In yttrium barium copper oxide (YBCO), another important superconducting ceramic, silver has been identified as a catalytic agent that provides an alternative reaction path, enabling faster oxygen incorporation at lower temperatures. uab.cat Molecular dynamics simulations on barium titanate doped with magnesium (Mg) and calcium (Ca) also provide a computational approach to understanding these diffusion mechanisms. semanticscholar.org Furthermore, glass-ceramic systems composed of BaO–SrO–SiO₂–B₂O₃ are being developed for use as sealing materials in oxygen transport membranes (OTMs). researchgate.net In these materials, the precise composition, such as the strontium (Sr) content, is tailored to achieve the desired thermal and flow properties for joining the membrane components, ensuring gas-tightness for efficient oxygen transport. researchgate.net

The following table summarizes the effect of different dopants on oxygen transport in barium-oxide-containing systems.

SystemDopantEffect on Oxygen TransportReference
Barium Titanate (BaTiO₃)Lanthanum (La)Reduces oxygen diffusion coefficient researchgate.net
Barium Titanate (BaTiO₃)Donor Dopants (general)Fast diffusion along grain boundaries aip.org
Yttrium Barium Copper Oxide (YBCO)Silver (Ag)Catalyzes and enhances oxygen incorporation uab.cat
Barium Titanate (BaTiO₃)Magnesium (Mg), Calcium (Ca)Studied via molecular dynamics for diffusion mechanisms semanticscholar.org
BaO-SrO-SiO₂-B₂O₃ GlassStrontium (Sr)Modifies thermal and flow properties for OTM applications researchgate.net

Investigations of Interatomic Interactions and Surface Dynamics in this compound

The interactions between atoms and the behavior of surfaces are fundamental to the chemical and physical properties of this compound. This compound is an ionic compound with a network solid structure, meaning it consists of a continuous lattice of barium (Ba²⁺) and oxygen (O²⁻) ions rather than discrete molecules. echemi.comgeeksforgeeks.org Consequently, the dominant forces are strong ionic bonds, and there are no intermolecular forces in the traditional sense. echemi.com The stretching and vibrations of the metal-oxygen (Ba-O) bond can be observed using techniques like Fourier-transform infrared spectroscopy (FTIR). mdpi.com

The surface of this compound is highly reactive and tends to adsorb molecules from the environment, such as moisture, leading to the formation of surface hydroxyl (OH) groups. mdpi.com The dynamics at the surface play a crucial role in its applications. For example, when ultrathin films of this compound are grown on silver (Ag) substrates, a significant reduction in the silver's work function (the minimum energy required to remove an electron from the surface) is observed. researchgate.net This effect is attributed to a combination of surface relaxation in the BaO film and an electrostatic compressive effect, without evidence of direct chemical reaction or charge transfer with the silver substrate. researchgate.net

Computational studies on small barium-oxide clusters indicate that the bonding involves orbital hybridization and exchange interactions, in addition to the primary ionic character. researchgate.net In more complex systems like barium titanate, the surface can have different terminations, such as a BaO layer or a TiO₂ layer. acs.org The BaO-terminated surface has a different surface potential and structure compared to the TiO₂-terminated one. acs.org When doped, the surface dynamics can be further altered. For instance, in Rhodium-doped BaTiO₃, a Rh³⁺ ion substituting a Ba²⁺ ion on a BaO-terminated surface causes significant structural distortion, with the rhodium ion moving from the surface layer into the subsurface. nih.gov

The interaction of this compound with other materials is also an area of active research. Studies on BaO-chitosan nanocomposites show that BaO molecules can be adsorbed onto the surface of the chitosan (B1678972) polymer, interacting with its active amino and hydroxyl groups and altering the material's morphology and crystallinity. mdpi.com

First-Principles Calculations for High-Pressure Behavior of this compound

First-principles calculations, which are based on quantum mechanics, are powerful tools for investigating the behavior of materials under extreme conditions, such as high pressure. These studies on this compound have revealed a series of structural phase transitions as pressure increases. spast.orgresearchgate.net

At ambient pressure, this compound exists in the rock salt (B1) crystal structure, which is a cubic lattice similar to that of sodium chloride. spast.orgresearchgate.net As pressure is applied, it undergoes several transformations to denser, more stable structures. Theoretical calculations, which are in excellent agreement with high-pressure X-ray diffraction experiments, predict the following sequence of transitions: spast.org

B1 (rocksalt) → B8 (NiAs-type): The first transition is to a hexagonal NiAs-type structure.

B8 (NiAs-type) → distorted B2 (d-B2): Upon further compression, it transforms into a distorted version of the cesium chloride (CsCl) structure.

distorted B2 → B2 (CsCl-type): Finally, it adopts the true B2 (CsCl-type) cubic structure at very high pressures.

Different computational studies report slightly different transition pressures, which is common due to variations in the theoretical methods employed. However, the sequence of transitions is consistently reproduced. For example, one study using density functional theory (DFT) calculated the transition pressures to be approximately 5.1 GPa (B1→B8), 19.5 GPa (B8→d-B2), and 120 GPa (d-B2→B2). researchgate.net Another DFT study found transition pressures of 11.3 GPa (B1→B8) and 21.5 GPa (B8→distorted B2), with the final transition to the B2 structure occurring at 62 GPa. researchgate.net An early experimental study from 1986 identified transitions from the rocksalt phase to a hexagonal NiAs phase at around 10.0 GPa, and then to a tetragonal PH₄I phase at approximately 15.0 GPa. aps.org This tetragonal phase was observed to continuously approach a CsCl-type structure as pressure increased further. aps.org

These studies also investigate the electronic properties of BaO under pressure. It is found to be a direct band gap insulator at ambient pressure, and calculations predict that it remains an insulator and does not undergo metallization at pressures up to at least 100 GPa. spast.org The mechanical and dynamical stability of these high-pressure phases are confirmed by calculating their elastic constants and phonon dispersion curves. researchgate.net

The table below summarizes the pressure-induced phase transitions of this compound as reported by various theoretical and experimental studies.

Initial Phase (Structure)Final Phase (Structure)Reported Transition Pressure (GPa)Source (Reference)
B1 (rocksalt)B8 (NiAs-type)~10.0Experimental aps.org
B8 (NiAs-type)PH₄I (tetragonal)~15.0Experimental aps.org
B1 (rocksalt)B8 (NiAs-type)5.1Theoretical researchgate.net
B8 (NiAs-type)distorted B2 (d-B2)19.5Theoretical researchgate.net
distorted B2 (d-B2)B2 (CsCl-type)120Theoretical researchgate.net
B1 (rocksalt)B8 (NiAs-type)11.3Theoretical researchgate.net
B8 (NiAs-type)distorted B221.5Theoretical researchgate.net
distorted B2B2 (CsCl-type)62Theoretical researchgate.net

Phase Transitions, Structural Stability, and Defect Engineering in Barium Oxide

High-Pressure Induced Structural Phase Transitions in Barium Oxide

This compound (BaO) exhibits a rich polymorphism under high pressure, undergoing a series of structural phase transitions. researchgate.netarxiv.org These transformations are of significant interest for understanding the behavior of alkaline-earth metal oxides, which are potential components of the Earth's lower mantle. spast.org

Rocksalt (B1), Hexagonal NiAs (B8), and Tetragonal (PH4I) Phases under Compression

At ambient pressure, this compound adopts the rocksalt (B1) crystal structure. researchgate.netaps.org As pressure increases, BaO undergoes several structural phase transitions.

Experimental and theoretical studies have identified a sequence of transformations. Using energy-dispersive X-ray diffraction, researchers observed that BaO transforms from the rocksalt (B1) phase to a hexagonal NiAs-type (B8) structure at approximately 10.0 GPa. aps.orgresearchgate.net Further compression leads to another transition to a tetragonal PH4I phase at around 15.0 GPa, which remains stable up to at least 60.5 GPa. aps.org

First-principles calculations based on density functional theory (DFT) have further elucidated this transition sequence. spast.org These calculations predict a series of structural phase transitions from B1 to B8, then to a distorted CsCl-type (d-B2) phase, and finally to the CsCl-type (B2) structure at pressures below 100 GPa. spast.org The transition pressures have been calculated with some variation between studies. One study reported the B1 to B8 transition at 11.3 GPa, and the B8 to distorted B2 transition at 21.5 GPa. researchgate.net Another set of static enthalpy calculations predicted these transitions at 5.1 GPa and 19.5 GPa, respectively, with a subsequent transition to the B2 phase at 120 GPa. arxiv.orgresearchgate.net The transitions from B1 to B8 and from B8 to the distorted B2 phase are considered first-order in nature, characterized by volume collapses of approximately 3.6% and 6.4-8.7% respectively. arxiv.orgresearchgate.netresearchgate.net

TransitionExperimental Pressure (GPa) aps.orgTheoretical Pressure 1 (GPa) researchgate.netTheoretical Pressure 2 (GPa) arxiv.orgresearchgate.net
B1 (Rocksalt) → B8 (NiAs)~10.011.35.1
B8 (NiAs) → Distorted B2/PH4I~15.021.519.5
Distorted B2 → B2 (CsCl)-62120

Potential for Pressure-Induced Metallization in this compound

The application of high pressure can significantly alter the electronic properties of materials, sometimes leading to metallization. In the case of this compound, theoretical studies have explored this possibility. One study calculated the band structure of BaO in its high-pressure B2 phase and found a band gap of 3.5 eV at 60.5 GPa. researchgate.net This same study predicted that metallization would occur at a much higher pressure of 230.6 GPa. researchgate.net Another investigation using first-principles calculations found that BaO remains a direct band gap insulator at ambient pressure, with no metallization observed at pressures up to 100 GPa. spast.org The potential for metallization under high pressure has also been a topic of discussion in broader studies of barium chalcogenides. aps.orgresearchgate.net

Analysis of Distorted B2 Phases and Continuous Structural Evolution

A notable feature of the high-pressure behavior of this compound is the presence of a distorted CsCl-type (d-B2) phase, which is stable over a wide pressure range. arxiv.orgresearchgate.net This distorted phase is identified as the tetragonal PH4I structure in experimental studies. aps.org A key observation is that this tetragonal phase continuously approaches the ideal cesium chloride (B2) structure as pressure increases. aps.orgresearchgate.net This continuous evolution is a unique phenomenon among barium chalcogenides and alkaline-earth oxides. aps.org

The transition from the distorted B2 phase to the B2 phase is considered to be of a second-order or weak first-order displacive nature. arxiv.orgresearchgate.net This is supported by the continuous decrease in the c/a ratio and the atomic displacement parameter (∆) with increasing pressure, which approach the ideal values for the B2 structure at around 120 GPa. arxiv.org This displacive nature suggests the softening of a phonon mode in the distorted B2 phase as a function of pressure. arxiv.org

Temperature-Dependent Phase Transitions in this compound-Related Compounds

While the focus above is on pressure-induced changes in BaO, temperature-dependent phase transitions are prominent in related perovskite oxide compounds containing barium.

Ferroelectric Phase Transitions in Barium Titanate (BaTiO3)

Barium titanate (BaTiO₃) is a classic example of a ferroelectric material that undergoes a series of temperature-driven phase transitions. mdpi.comuliege.be Above its Curie temperature of approximately 120-130°C (393-403 K), BaTiO₃ has a paraelectric cubic perovskite structure and is centrosymmetric, thus possessing no spontaneous dipole moment. mdpi.comdoitpoms.ac.uk

As the temperature decreases, BaTiO₃ undergoes the following sequence of phase transitions:

Cubic to Tetragonal: At around 120-130°C, it transitions to a ferroelectric tetragonal phase (space group P4mm). mdpi.comdoitpoms.ac.uk This transition is accompanied by a displacement of the titanium and oxygen ions, creating a spontaneous electric dipole. doitpoms.ac.uk

Tetragonal to Orthorhombic: Upon further cooling to about 0-5°C (273-278 K), a transition to an orthorhombic phase (space group Amm2) occurs. uliege.bedoitpoms.ac.ukaps.org

Orthorhombic to Rhombohedral: Finally, at approximately -70°C to -90°C (183-203 K), it transforms into a rhombohedral phase (space group R3m). mdpi.comuliege.beaps.org

These transitions from the cubic phase are considered first-order, except for the initial transition at the Curie temperature, which has been described as a λ-transition. aps.org The ferroelectric properties and phase transitions in BaTiO₃ are crucial for its applications in devices like capacitors, piezoelectric sensors, and nonvolatile memory. mdpi.com

Phase TransitionApproximate Transition TemperatureHigh-Temperature PhaseLow-Temperature Phase
Cubic → Tetragonal120-130 °C (393-403 K) mdpi.comuliege.bedoitpoms.ac.ukCubic (Pm-3m)Tetragonal (P4mm)
Tetragonal → Orthorhombic0-5 °C (273-278 K) uliege.bedoitpoms.ac.ukaps.orgTetragonal (P4mm)Orthorhombic (Amm2)
Orthorhombic → Rhombohedral-70 to -90 °C (183-203 K) mdpi.comuliege.beaps.orgOrthorhombic (Amm2)Rhombohedral (R3m)

Structural Phase Transitions in Strontium-Barium Lead Oxide Perovskites

In the solid solution of strontium-barium lead oxide perovskites, (Ba₁₋ₓSrₓ)PbO₃, structural phase transitions are influenced by both temperature and the relative concentrations of strontium and barium. researcher.life For instance, a ceramic with the composition (Ba₀.₃Sr₀.₇)PbO₃ has been shown to exhibit three distinct temperature-induced structural phase transitions when examined over a temperature range of 14–1148 K. researcher.life The specific nature of the perovskite distortion and the transition temperatures are determined by analyzing the splitting of pseudocubic lines in X-ray diffraction patterns. researcher.life Interestingly, in some cases, increasing the strontium content has been observed to lead to no phase transitions, a finding that contrasts with some previous reports in the literature. researcher.life

Stabilization of Gamma-Alumina Structure by this compound Modification

The thermal stability of gamma-alumina (γ-Al₂O₃), a critical component in catalysis, is significantly enhanced by modification with this compound (BaO). Pure γ-Al₂O₃ undergoes detrimental phase transitions to θ-Al₂O₃ and subsequently to the stable but low-surface-area α-Al₂O₃ at elevated temperatures, typically between 1000°C and 1200°C. This transformation leads to a drastic reduction in specific surface area and loss of catalytic activity. The addition of this compound has been proven to effectively suppress these phase transitions. bibliotekanauki.plresearchgate.net

Research shows that BaO modification can increase the α-Al₂O₃ transformation temperature. bibliotekanauki.pl For instance, differential thermal analysis has shown that doping with 6 wt% this compound can elevate the transformation temperature from 1200°C to approximately 1360°C. bibliotekanauki.pl X-ray diffraction (XRD) studies confirm that after calcination at 1000°C, a significant portion of unmodified γ-Al₂O₃ converts to θ-Al₂O₃. In contrast, in γ-Al₂O₃ samples modified with BaO, the presence of the θ-Al₂O₃ phase is substantially reduced or even eliminated. bibliotekanauki.plresearchgate.net An optimized loading of 6 wt% BaO has been identified as highly effective for the thermal stabilization of γ-Al₂O₃. bibliotekanauki.pl

The stabilization mechanism is attributed to the interaction of this compound with the alumina (B75360) surface. The surface of γ-Al₂O₃ contains unstable, coordinatively unsaturated aluminum ions, specifically pentacoordinated Al³⁺ (Alp) sites. These sites are believed to be the nucleation points for the phase transition to θ-Al₂O₃. bibliotekanauki.plresearchgate.net this compound acts by eliminating these pentacoordinated aluminum ions through coordinative saturation, converting them into more stable octahedral cations. bibliotekanauki.plresearchgate.net This action retards the γ-to-θ and subsequent γ-to-α phase transformations, thereby preserving the porous structure and high surface area of the alumina support at high temperatures. bibliotekanauki.plresearchgate.net The formation of barium hexaaluminate (BaO·6Al₂O₃) at the surface is also credited with inhibiting the α-Al₂O₃ transformation and maintaining a large surface area at temperatures above 1200°C. researchgate.net

The method of BaO addition also influences its effectiveness. A precipitation-mixing method, where BaO is incorporated during the synthesis of alumina, has been found to be more effective in retarding the phase transformation compared to mechanical mixing. tandfonline.com This suggests that a more uniform distribution of this compound on the alumina surface leads to superior thermal stability.

ParameterUnmodified γ-Al₂O₃6 wt% BaO-modified γ-Al₂O₃
α-Al₂O₃ Transformation Temp. ~1200°C~1360°C
Phase at 1000°C Significant θ-Al₂O₃ formationθ-Al₂O₃ phase reduced/eliminated
Stabilization Mechanism -Saturation of pentacoordinated Al³⁺ sites, formation of barium hexaaluminate

Thermal Stability of this compound and its Advanced Composites

This compound itself is a thermally stable compound, but its incorporation into composite materials can further enhance their thermal properties. The effect of BaO depends on the matrix and the nature of the interaction at the interface.

In polymer composites, the addition of nano-sized this compound particles has been shown to improve thermal stability. For instance, in thermoplastic polyurethane (TPU) composites, the high thermal stability of barium titanate (a complex oxide of barium) nanoparticles led to a decrease in mass loss at elevated temperatures; a composite with a 7% additive concentration showed 24% lower mass loss than pure TPU. nih.gov Similarly, when BaO nanoparticles were combined with nitrocellulose, an enhancement in the thermal stability of the resulting composite was observed through thermal kinetic investigations. researchgate.netresearchgate.net

In inorganic glass systems, the role of BaO is more complex. In tellurite-phosphate glasses, increasing the concentration of BaO has been found to decrease the thermal stability against crystallization. d-nb.info Conversely, in vitrified bond diamond composites, the addition of BaO can improve the thermal compatibility between the vitrified bond and the diamond abrasive by modifying the bond's thermal expansion coefficient. nih.gov

This compound is also a key component in certain high-temperature ceramic composites and slags. In CaO-SiO₂-MgO-Al₂O₃ slag systems, BaO is a constituent that affects viscosity and thermal stability. Increasing the basicity and MgO content in these BaO-containing slags can weaken the influence of crystallization and improve stability. mdpi.com In Low-Temperature Co-fired Ceramic (LTCC) composites based on the BaO–Al₂O₃–SiO₂–B₂O₃ system, the formulation demonstrates good thermal stability, with coefficients of thermal expansion suitable for applications like chip packaging. researchgate.net

Composite SystemEffect of this compound AdditionResearch Finding
Nitrocellulose Enhanced thermal stabilityThe addition of nano BaO improved the thermal and chemical stability of the pristine nitrocellulose. researchgate.netresearchgate.net
Thermoplastic Polyurethane (TPU) Improved thermal stabilityComposites with barium-containing nanoparticles showed lower mass loss at high temperatures compared to pure TPU. nih.gov
Tellurite-Phosphate Glass Decreased thermal stabilityIncreased BaO concentration led to a reduction in thermal stability against crystallization. d-nb.info
Vitrified Bond Diamond Composites Improved thermal compatibilityBaO modifies the thermal expansion coefficient, improving the bond-diamond interface. nih.gov
CaO-SiO₂ based Slag Influences thermal stabilityStability is enhanced by adjusting basicity and MgO content in BaO-containing slag. mdpi.com

Defect Chemistry and Non-Stoichiometry in this compound Systems

The functionality of many oxide materials is dictated by their defect chemistry, which involves the types, concentrations, and interactions of point defects within the crystal lattice. Non-stoichiometric compounds are those whose elemental composition deviates from the ideal ratio predicted by their chemical formula, a phenomenon that arises from these lattice defects. wikipedia.org

While much of the detailed research on defect chemistry involving this compound has focused on more complex ternary perovskite oxides like barium titanate (BaTiO₃) and barium cerate (BaCeO₃), the fundamental principles apply. capes.gov.brresearchgate.netresearchgate.net In these systems, non-stoichiometry, such as a Ba/Ti ratio other than 1 in BaTiO₃, leads to the formation of various point defects, including barium vacancies (V"Ba), titanium vacancies (V""Ti), and oxygen vacancies (Vₒ¨). researchgate.netpsu.eduresearchgate.net The type and concentration of these defects are controlled by thermodynamic variables like temperature and the chemical potential of the components (e.g., oxygen partial pressure). researchgate.net For instance, in BaO-excess BaTiO₃, the solubility of the extra BaO is limited, whereas TiO₂-excess compositions can incorporate more defects, leading to a higher concentration of extrinsic oxygen vacancies. capes.gov.brresearchgate.net

In simpler BaO systems, the formation of defect-rich BaO, particularly with peroxide ions (O₂²⁻) on the surface, has been identified as crucial for catalytic activity, such as in the decomposition of nitric oxide. acs.org This highlights that even in systems primarily composed of BaO, non-stoichiometry and surface defects play a critical role in their chemical properties.

Advanced Barium Oxide Materials and Composites

Barium Oxide Nanoparticles for Tailored Properties

The synthesis of this compound nanoparticles (BaO NPs) has garnered considerable attention due to their unique properties that differ significantly from their bulk counterparts, offering potential applications in catalysis, sensing, and electronics. kashanu.ac.irmakhillpublications.co Various methods have been employed for the synthesis of BaO NPs, with the co-precipitation technique being a commonly utilized, simple, and cost-effective approach. kashanu.ac.ird-nb.info This method typically involves the reaction of a barium salt, such as barium nitrate (B79036) (Ba(NO₃)₂) or barium chloride (BaCl₂), with a precipitating agent like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous solution. kashanu.ac.ird-nb.inforesearchgate.net The resulting precipitate is then washed, dried, and calcined at elevated temperatures to yield BaO nanoparticles. d-nb.info

The properties of the synthesized BaO NPs are highly dependent on the synthesis parameters. For instance, the crystallite size of BaO NPs can be tailored by controlling the reaction conditions. Studies have reported the synthesis of BaO NPs with average crystallite sizes ranging from 10.50 nm to 66.23 nm. makhillpublications.cod-nb.info X-ray diffraction (XRD) analysis is a crucial technique for confirming the formation of the desired crystal structure, which is typically cubic for BaO. makhillpublications.cod-nb.info

The optical properties of BaO nanoparticles are another area of active research. The band gap energy, a critical parameter for photocatalytic and optoelectronic applications, has been reported to be around 3.7 eV to 4.35 eV for undoped BaO NPs. makhillpublications.cod-nb.info This value can be tuned by doping with other elements. For example, doping with neodymium (Nd) has been shown to decrease the band gap energy to 3.4 eV. d-nb.info

The catalytic and photocatalytic activities of BaO nanoparticles have been demonstrated in the degradation of organic dyes like malachite green and Rhodamine-B. kashanu.ac.ird-nb.info The high surface area and unique electronic properties of the nanoparticles contribute to their enhanced catalytic efficiency. kashanu.ac.ir Furthermore, BaO nanoparticles have shown promise in humidity sensing applications, exhibiting a significant change in electrical resistance in response to varying humidity levels. kashanu.ac.ir

Interactive Data Table: Properties of this compound Nanoparticles

Synthesis MethodPrecursorsCrystallite Size (nm)Band Gap (eV)Application
Co-precipitationBarium nitrate, Sodium hydroxide10.503.7Photocatalysis
Co-precipitationBarium nitrate, Neodymium nitrate, Sodium hydroxide10.04 (Nd-doped)3.4 (Nd-doped)Photocatalysis
Simple Chemical MethodBarium nitrate, Sodium hydroxide66.234.35Solar cells, Photodetectors
Thermo-chemical MethodAnhydrous BaCl₂, Ammonia29Not ReportedNot Reported
Co-precipitationBarium nitrate, Sodium bicarbonateNot Reported4.29 - 4.38Photocatalysis

This compound Thin Films: Growth, Properties, and Functionality

This compound thin films are of significant interest for various optical and electronic applications due to their potential as transparent conducting oxides, antireflection coatings, and insulating layers. mouau.edu.ng A variety of techniques have been successfully employed for the deposition of BaO thin films, each offering distinct advantages in controlling the film's properties.

Common deposition methods include:

Chemical Bath Deposition (CBD): A solution-based method where substrates are immersed in a chemical bath containing precursors for the film deposition. mouau.edu.ng

Successive Ionic Layer Adsorption and Reaction (SILAR): A technique that involves the sequential immersion of a substrate into solutions containing cationic and anionic precursors, allowing for layer-by-layer growth. mouau.edu.ng

Chemical Spray Pyrolysis (CSP): This method involves spraying a precursor solution onto a heated substrate, leading to the thermal decomposition of the precursors and the formation of a thin film. scribd.comjocpr.com

Atomic Layer Deposition (ALD): A vapor-phase technique that enables precise, self-limiting, layer-by-layer growth, offering excellent control over film thickness and conformality. rsc.org

The structural properties of BaO thin films are highly dependent on the deposition technique and process parameters. X-ray diffraction studies have confirmed the formation of polycrystalline BaO films with a cubic structure. scribd.comjocpr.com The crystallite size and surface morphology, as observed through techniques like atomic force microscopy (AFM), can be influenced by factors such as substrate temperature and post-deposition annealing. jocpr.comresearchgate.net For instance, the grain size of BaO thin films prepared by chemical spray pyrolysis has been reported to range from 92.2 to 125.18 nm. scribd.com

The optical properties of BaO thin films are a key area of investigation. These films can exhibit high transparency in the visible and near-infrared regions, with transmittance values reaching up to 84%. mouau.edu.ng The optical band gap of BaO thin films has been reported to be in the range of 2.4 to 4.6 eV, depending on the deposition method and film thickness. scribd.comresearchgate.net This wide band gap makes them suitable for applications requiring transparency to visible light while absorbing UV radiation.

Functionally, BaO thin films have been explored for various applications. Their high refractive index makes them a candidate for antireflection coatings. mouau.edu.ng Furthermore, their electrical properties can be tailored from insulating to conductive, opening up possibilities for their use in electronic devices such as photodetectors. mouau.edu.ngresearchgate.net The ability to deposit smooth and conformal BaO thin films using techniques like ALD is particularly promising for the fabrication of next-generation ultrathin electronic devices. rsc.org

This compound Solid Solutions and Doped Systems

The properties of this compound can be significantly modified and enhanced by forming solid solutions with other metal oxides or by introducing dopants into its crystal lattice. These strategies allow for the tailoring of electrical, dielectric, and structural characteristics for specific applications.

This compound readily forms solid solutions with other alkaline earth oxides like calcium oxide (CaO) and strontium oxide (SrO), owing to the similar ionic radii and chemical properties of the cations. In more complex systems, such as titanates, the formation of solid solutions is well-documented. For instance, in the BaO-SrO-TiO₂ and BaO-CaO-TiO₂ systems, extensive solid solution regions exist. researchgate.net The substitution of Ba²⁺ with Sr²⁺ or Ca²⁺ in perovskite structures like barium titanate (BaTiO₃) and barium zirconate (BaZrO₃) leads to predictable changes in the crystal lattice and, consequently, the material's properties. researchgate.net For example, doping BaZrO₃ with Sr²⁺ has been shown to increase the dielectric constant and the quality factor (Q × f), which are crucial parameters for microwave dielectric applications. researchgate.net Similarly, the formation of solid solutions in the (Ba, Sr)₂TiO₄ series has been reported. researchgate.net While the focus of much research has been on these more complex oxides, the fundamental principle of forming solid solutions between simple oxides like BaO, SrO, and CaO is a key strategy for materials design. digitalfire.com

The incorporation of transition metal oxides and other heavy metal oxides, such as tungsten trioxide (WO₃) and lead(II) oxide (PbO), into barium-containing oxide systems can dramatically alter their properties. For instance, the addition of WO₃ to lead-barium-phosphate glasses has been shown to improve their gamma-ray shielding efficiency. researchgate.net In the context of perovskite solid solutions, the substitution of titanium in BaTiO₃ with lead (Pb²⁺) to form Ba₁₋ₓPbₓTiO₃ is a well-established method to increase the Curie temperature of the ferroelectric material. The integration of PbO into zinc barium borate glasses has also been investigated for its effect on mechanical and radiation shielding properties. researchgate.net These examples highlight the versatility of incorporating such oxides to create materials with enhanced functional properties, ranging from improved radiation attenuation to tailored ferroelectric behavior.

Doping with small amounts of specific elements is a powerful technique to fine-tune the properties of this compound-based materials. For example, doping barium titanate (BaTiO₃) with copper oxide (CuO) can act as a sintering aid, promoting densification and grain growth, which in turn affects the dielectric properties. researchgate.net The introduction of copper can also influence the electrical properties of BaTiO₃-PbTiO₃ solid solutions.

In another example, doping barium zirconate (BaZrO₃), a perovskite material, with cerium (Ce) has been shown to enhance its electrical conductivity, making it a promising candidate for solid oxide fuel cells. bohrium.com The substitution of Zr⁴⁺ with Ce³⁺ can lead to the creation of oxygen vacancies, which facilitates ionic conduction. bohrium.com Density functional theory (DFT) calculations have further elucidated that Ce⁴⁺ doping in BaZrO₃ can improve its optical properties, enhancing its photocatalytic activity. acs.org These studies demonstrate that both aliovalent and isovalent doping strategies are effective in modifying the properties of barium-containing oxides for a wide range of applications.

This compound in Hybrid Composites and Perovskite Materials

This compound is a key constituent in a wide range of perovskite-type composite oxides, which are materials with the general formula ABO₃. nippon-chem.co.jp These materials have garnered significant attention due to their diverse and often exceptional properties, including high dielectric constants, ferroelectricity, and superconductivity. rsc.orgwikipedia.org Notable examples include barium titanate (BaTiO₃) and barium zirconate (BaZrO₃), which are cornerstone materials in the electronics industry for applications such as capacitors and microwave ceramics. nippon-chem.co.jp

The versatility of the perovskite structure allows for extensive chemical modifications, including the formation of solid solutions and doping, as discussed previously. This adaptability enables the fine-tuning of their properties for specific applications. For instance, rare-earth barium copper oxides (REBCOs), such as yttrium barium copper oxide (YBCO), are a major class of high-temperature superconductors. wikipedia.org

More recently, the field of hybrid perovskites has emerged, combining organic and inorganic components within the perovskite crystal structure. nih.govarizona.edu These materials, typically with the formula AMX₃ where A is an organic cation, M is a metal cation (like lead or tin), and X is a halide anion, have shown remarkable success in photovoltaic applications. nih.gov While this compound itself is not a direct component of these organic-inorganic hybrid halides, the foundational knowledge of inorganic perovskites containing barium is crucial for the broader understanding and development of this class of materials. The principles of crystal structure, defect chemistry, and phase transitions observed in barium-containing oxide perovskites provide valuable insights for the design and optimization of novel hybrid perovskite systems for solar cells, light-emitting diodes, and other optoelectronic devices. arizona.edu The integration of inorganic materials, including oxides, with organic components in composite structures represents a promising avenue for creating next-generation functional materials.

This compound in Glass-Ceramic Systems and Glazes (e.g., SiO2-Al2O3-Na2O-K2O-CaO)

This compound (BaO) is a significant component in the formulation of various glass-ceramic systems and glazes, where it acts as a strong fluxing agent. digitalfire.com Its incorporation influences several key properties of the final material, including melting temperature, chemical durability, and optical characteristics. In glass formulations, BaO is considered an essential flux component; concentrations below 25% can result in an excessively high softening point, while exceeding 75% may lead to devitrification during the melting process. google.com

The role of BaO is multifaceted. It can enhance the gloss, elasticity, mechanical strength, and resistance to corrosion and acids in glazes. digitalfire.com In systems like barium borosilicate glass, aluminum oxide (Al2O3) is added alongside BaO to improve chemical durability, particularly water and acid resistance, and to inhibit crystallization during firing. google.com The addition of BaO often imparts properties that are intermediate between those provided by calcia/magnesia and lead, typically yielding a denser and more brilliant product. digitalfire.com

Research into complex oxide glasses, such as the Na2O/Al2O3/BaO/ZrO2/TiO2/B2O3/SiO2 system, has been conducted to produce glass-ceramics containing crystalline barium titanate (BaTiO3). nih.gov In these multicomponent systems, BaO, along with oxides like silicon dioxide (SiO2), aluminum oxide (Al2O3), and boric oxide (B2O3), contributes to the glass network and affects critical properties for high-temperature applications. mdpi.com For instance, BaO and magnesium oxide (MgO) can increase the glass transition and softening temperatures. mdpi.com Studies on the BaO-B2O3-SiO2 system have shown that anomalous changes in properties like density and refractive index can occur with continuous changes in composition, suggesting a relationship between the compounds in the phase diagram and the structural units within the glass itself. capes.gov.br

Table 1: Role of this compound in Glass and Glaze Formulations

Property Affected Effect of this compound (BaO) Addition
Melting/Softening Point Acts as a flux, lowering the melting temperature. digitalfire.com
Brilliance and Gloss Enhances gloss and produces a more brilliant finish. digitalfire.com
Mechanical Properties Can improve mechanical strength and elasticity. digitalfire.com
Chemical Durability Increases resistance to acids and corrosion. digitalfire.comgoogle.com
Optical Properties Contributes a high index of refraction, brightening in-glaze colors. digitalfire.com

| Crystallization | Can suppress crystallization in certain formulations. google.commdpi.com |

Barium-Containing Perovskites (e.g., BaTiO3, BaZrO3, BaSnO3, Barium Cobalt Oxide)

Barium is a fundamental component in a class of materials known as perovskites, which possess the general formula ABO3. These materials are renowned for their diverse and significant electrical, optical, and magnetic properties.

Barium Titanate (BaTiO3)

Barium titanate (BaTiO3) is a versatile ceramic material known for its exceptional electrical properties. preciseceramic.com It has a perovskite structure and exists in different crystallographic forms depending on the temperature; the high-temperature paraelectric form is cubic, while at its Curie temperature (120-130 °C), it transitions to a ferroelectric tetragonal structure. cnr.itijcps.org This ferroelectricity arises from the displacement of the titanium ion from its central position in the unit cell, creating a permanent electric dipole. ijcps.org

Key properties of BaTiO3 include a high dielectric constant, piezoelectricity (the ability to generate an electric charge in response to mechanical stress), and excellent thermal stability. preciseceramic.com These characteristics make it indispensable in the manufacturing of multilayer ceramic capacitors (MLCCs), sensors, and actuators. preciseceramic.comcnr.it The material's properties can be tailored for specific applications through doping and the formation of solid solutions with other perovskites. cnr.it

Barium Zirconate (BaZrO3)

Barium zirconate (BaZrO3) is a perovskite material characterized by its cubic crystal structure, high chemical stability, low thermal expansion coefficient, and high bulk conductivity. It is considered a promising material for a variety of advanced applications. dntb.gov.ua Due to its low dielectric loss and stable dielectric constant over a wide frequency range, BaZrO3-based ceramics are suitable for microwave devices. Furthermore, yttrium-doped BaZrO3 is recognized as a potential proton conductor, making it a candidate for use in protonic ceramic fuel cells (PCFCs). Its unique properties also make it a subject of interest for next-generation photovoltaics and as an emissive material in hybrid light-emitting diodes. researchgate.net

Barium Stannate (BaSnO3)

Barium stannate (BaSnO3) is a semiconducting oxide with a cubic perovskite structure and a large band gap of over 3.1 eV. aps.orgscirp.org A key feature of BaSnO3 is its potential for high electrical mobility at room temperature, particularly when doped with lanthanum (La). aps.orgsemanticscholar.org This high mobility is attributed to several factors, including a small effective mass derived from the ideal Sn-O-Sn bonding in its cubic network and reduced carrier scattering due to a high dielectric constant. aps.org These properties make La-doped BaSnO3 a highly promising transparent conducting oxide (TCO) for various optoelectronic applications, such as transparent thin-film transistors. aps.orgsemanticscholar.org

Barium Cobalt Oxide

Barium cobalt oxide represents a family of compounds with diverse structures and properties depending on the oxygen stoichiometry. researchopenworld.com For example, BaCoO2.67 has been synthesized as a new vacancy-ordered anion-deficient perovskite, which exhibits G-type antiferromagnetic ordering and an electronic conductivity on the order of 10⁻⁴ S cm⁻¹. nih.gov Other synthesized forms include hydrated phases like BaCoO1.80(OH)0.86, which are investigated for their mixed protonic and electronic conductivities, relevant for applications in protonic ceramic fuel cells. nih.govrsc.org Layered barium cobaltite structures, containing alternating perovskite layers, are also being explored as highly active and durable catalysts for reversible solid oxide cells. researchgate.net

Table 2: Properties of Selected Barium-Containing Perovskites

Compound Formula Crystal Structure Key Properties Potential Applications
Barium Titanate BaTiO3 Tetragonal (at RT) ijcps.org Ferroelectric, Piezoelectric, High Dielectric Constant preciseceramic.comcnr.it Multilayer Ceramic Capacitors (MLCCs), Sensors, Actuators preciseceramic.comcnr.it
Barium Zirconate BaZrO3 Cubic High Chemical Stability, Proton Conductor (when doped) Microwave Devices, Fuel Cells (PCFCs), Photovoltaics researchgate.net
Barium Stannate BaSnO3 Cubic aps.org High Electron Mobility, Wide Band Gap (>3.1 eV) aps.orgacs.org Transparent Conducting Oxides (TCOs), Optoelectronics aps.orgsemanticscholar.org

| Barium Cobalt Oxide | BaCoO3-δ | Varies (e.g., Hexagonal, Vacancy-Ordered Perovskite) researchopenworld.comnih.gov | Antiferromagnetic, Electronic/Protonic Conductivity nih.govnih.gov | Solid Oxide Cells, Electrocatalysts nih.govresearchgate.net |

Barium-Doped Metal Oxide Composites for Synergistic Effects (e.g., Ba-Ni doped Al2O3)

The introduction of barium as a dopant into other metal oxide composites can create synergistic effects, leading to enhanced material properties and novel functionalities. A notable example is the development of barium-nickel-doped aluminum oxide (Ba-Ni doped Al2O3) nanocomposites. tandfonline.com

This ternary composite material has been designed and characterized for use as a highly sensitive and selective electrochemical sensor. tandfonline.comtandfonline.com X-ray diffraction (XRD) analysis confirms the successful incorporation of barium and nickel into the crystal lattice of the cubic alumina (B75360) (γ-Al2O3) structure. tandfonline.com The synergistic effect in this composite is linked to its textural properties; the material exhibits a highly porous structure with a significant surface area. tandfonline.com This porous nature facilitates efficient ion transport and diffusion, which is a crucial characteristic for materials used in redox-reaction-based electrochemical applications. tandfonline.com The Ba-Ni doped Al2O3 composite has demonstrated excellent electrocatalytic performance, stability, and durability, making it a reliable analytical tool for detecting nitroaromatic compounds. tandfonline.comtandfonline.com

The principle of using barium as a promoter extends to other catalytic systems. For instance, in CO2 methanation, the addition of barium as a promoter to Ni/SiO2–Al2O3 catalysts has been shown to enhance catalytic activity. rsc.org The Ba-promoted sample achieved a maximum CO2 conversion of 85.6% at 400 °C, outperforming the unpromoted nickel catalyst. rsc.org This enhancement is attributed to changes in the catalyst's basicity and the dispersion of active metal sites. nih.gov Similarly, barium-doped iron oxide nanoparticles have been synthesized, which can be converted into barium ferrite (B1171679), a material with strong ferromagnetic properties for nanomagnetic applications. rsc.orgresearchgate.net

Table 3: Characteristics of Ba-Ni Doped Al2O3 Nanocomposite Sensor

Feature Description Reference
Material Composition Ternary composite of Barium (Ba), Nickel (Ni), and Aluminum Oxide (Al2O3). tandfonline.comtandfonline.com
Crystal Structure Cubic alumina (γ-Al2O3) with incorporated Ba and Ni. tandfonline.com
Key Structural Property Highly porous structure with a specific surface area of 74.015 m²/g. tandfonline.com
Synergistic Effect Porous structure facilitates effective ion transport and diffusion. tandfonline.com
Application Highly sensitive and selective electrochemical sensor for 4-nitrophenol (B140041). tandfonline.comtandfonline.com

| Performance | Excellent electrocatalytic performance, high stability, and durability. | tandfonline.comtandfonline.com |

Functional Applications and Underlying Mechanisms of Barium Oxide Materials

Catalytic and Photocatalytic Research of Barium Oxide

This compound (BaO) and its composite materials have garnered significant interest in the field of catalysis and photocatalysis due to their unique surface properties and electronic structure. These materials have demonstrated effectiveness in a variety of applications, from the degradation of environmental pollutants to the synthesis of valuable chemical intermediates.

Photocatalytic Degradation of Organic Dyes and Pollutants

This compound nanoparticles have emerged as promising photocatalysts for the degradation of organic dyes, which are significant contributors to water pollution. kashanu.ac.irkashanu.ac.ir The photocatalytic activity of BaO is attributed to its wide bandgap, which allows for the generation of electron-hole pairs upon irradiation with light of sufficient energy. kashanu.ac.ird-nb.info

The fundamental mechanism involves the excitation of an electron from the valence band (VB) to the conduction band (CB) of the BaO nanoparticle when exposed to UV or visible light. d-nb.info This process generates a positive hole (h+) in the VB and a negative electron (e-) in the CB. These charge carriers can then participate in redox reactions with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•-). These ROS are powerful oxidizing agents that can break down complex organic dye molecules into simpler, non-toxic compounds like carbon dioxide and water. d-nb.inforesearchgate.net

Research has demonstrated the effectiveness of BaO nanoparticles in degrading various dyes. For instance, synthesized BaO nanoparticles have shown a high degradation efficiency of 98% for Rhodamine-B (RhB) dye under visible light irradiation within 60 minutes. kashanu.ac.irkashanu.ac.ir Similarly, undoped BaO nanoparticles have been used to degrade malachite green (MG) dye, achieving 86.6% degradation in 120 minutes. d-nb.inforesearchgate.net The efficiency of this process can be influenced by several factors, including the initial dye concentration, pH of the solution, catalyst dosage, and temperature. d-nb.inforesearchgate.net For malachite green, optimal degradation was observed at a pH of 4, a catalyst dose of 10 mg, and a temperature of 50°C. researchgate.net Doping BaO with other elements, such as neodymium (Nd), can further enhance its photocatalytic activity by lowering the band gap energy and increasing the generation of charge carriers. d-nb.inforesearchgate.net Nd-doped BaO, for example, showed an improved degradation of malachite green, reaching 96.4%. d-nb.inforesearchgate.net

This compound microparticles have also been investigated for the degradation of indigotin (B1671874) dye, achieving up to 48% degradation in 120 minutes. imist.ma The photocatalytic performance is dependent on the particle size and the energy band gap of the material. imist.ma

Table 1: Photocatalytic Degradation of Organic Dyes using this compound-Based Catalysts

CatalystTarget PollutantDegradation Efficiency (%)Time (min)Light SourceReference
BaO NanoparticlesRhodamine-B9860Visible Light kashanu.ac.irkashanu.ac.ir
Undoped BaO NPsMalachite Green86.6120UV Light d-nb.inforesearchgate.net
Nd-doped BaO NPsMalachite Green96.4120UV Light d-nb.inforesearchgate.net
BaO MicroparticlesIndigotin48120Not Specified imist.ma
Yttrium-barium oxideMethylene (B1212753) BlueNot SpecifiedNot SpecifiedVisible Light imist.ma

Epoxidation Reactions Catalyzed by this compound Nanoparticles

This compound serves as a highly active and selective solid catalyst for the epoxidation of alkenes, an important reaction in the synthesis of fine chemicals and pharmaceuticals. ias.ac.inrsc.org Specifically, BaO has proven effective in the epoxidation of styrene (B11656) to styrene oxide using tert-butyl hydroperoxide (TBHP) as an oxidizing agent. ias.ac.inrsc.org This method presents a more environmentally friendly and cost-effective alternative to traditional processes that use corrosive and hazardous peracids. ias.ac.inrsc.org

Compared to other alkaline earth metal oxides, this compound exhibits superior performance in styrene epoxidation, achieving high selectivity and yield for styrene oxide. ias.ac.in For example, unsupported BaO catalysts have demonstrated a styrene oxide selectivity of 79% and a yield of 32%. ias.ac.in The catalytic performance can be further enhanced by supporting BaO on other metal oxides, such as gallium oxide (Ga2O3). rsc.orgresearchgate.net A Ga2O3-supported BaO catalyst showed a significantly higher turnover frequency (TOF) compared to the unsupported catalyst, which is attributed to the fine dispersion of BaO on the support. rsc.org

The reusability of BaO catalysts is another key advantage, making the process more economical and sustainable. ias.ac.inrsc.org Studies have shown that both unsupported and supported BaO catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. rsc.org The efficiency of BaO nanoparticles in the epoxidation of styrene has been reported to be as high as 82%. kashanu.ac.ir

Table 2: Performance of this compound Catalysts in Styrene Epoxidation

CatalystOxidizing AgentSelectivity for Styrene Oxide (%)Yield (%)ReusabilityReference
Unsupported BaOTBHP7932Excellent ias.ac.in
BaO NanoparticlesTBHP82 (efficiency)-Reusable kashanu.ac.ir
BaO/Ga2O3TBHPHighHighExcellent rsc.orgresearchgate.net

Mechanistic Insights into Catalytic Processes on this compound Surfaces

The catalytic activity of this compound in various reactions is rooted in its surface chemistry and structural properties. The mechanisms differ depending on the specific catalytic process.

In photocatalysis , the primary mechanism involves the generation of electron-hole pairs upon light absorption. d-nb.info When BaO is irradiated with photons of energy equal to or greater than its band gap, electrons are promoted from the valence band to the conduction band, leaving holes behind. These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes oxidize water molecules or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH), while the electrons reduce adsorbed oxygen molecules to produce superoxide radicals (O2•-). researchgate.net These reactive oxygen species are the primary agents responsible for the degradation of organic pollutants. d-nb.inforesearchgate.net

For epoxidation reactions , the high activity of BaO is attributed to the relatively easy formation of a barium peroxide species on the catalyst surface. ias.ac.inresearchgate.net It is proposed that this compound reacts with the hydroperoxide (like TBHP) to form this active peroxide intermediate. ias.ac.inrsc.org This intermediate then reacts with the alkene (e.g., styrene) to transfer an oxygen atom, forming the epoxide and regenerating the this compound catalyst. researchgate.net In catalysts containing barium silicate-carbonate nanospheres, it is suggested that both barium silicate (B1173343) and barium carbonate species on the surface can activate hydrogen peroxide to facilitate the epoxidation of styrene. researchgate.net

In other catalytic applications, such as NOx storage-reduction (NSR) , the basicity of this compound plays a crucial role. iitm.ac.in BaO acts as a storage component, reacting with nitrogen dioxide (NO2) to form barium nitrate (B79036) (Ba(NO3)2) under lean-burn (oxygen-rich) conditions. iitm.ac.in The dispersion of BaO on a high-surface-area support like alumina (B75360) is critical for its efficiency. iitm.ac.in During a subsequent rich-burn (fuel-rich) phase, the stored nitrates are released and reduced to nitrogen (N2) over a noble metal catalyst.

Furthermore, the presence of surface oxygen vacancies can significantly influence catalytic performance. For instance, in CO2 methanation, the addition of barium as a promoter to a Ni/Sm2O3 catalyst enhanced the formation of surface oxygen vacancies, which in turn facilitated the hydrogenation of carbonate intermediates to form methane. rsc.org The basicity of the BaO promoter also enhances the adsorption of CO2. rsc.org In transesterification reactions for biodiesel production, the active surface of Mg-Ba oxide catalysts is thought to be sensitive to atmospheric species like CO2, which can affect its activity. researchgate.net

Sensing Applications of this compound-Based Materials

This compound and its composites are valuable materials for the fabrication of various sensors due to their electrical properties that change in response to the surrounding environment. They are particularly noted for their application in humidity and gas sensing.

Humidity Sensing Performance and Device Characteristics

This compound-based materials are effective for humidity sensing applications. imist.ma The principle behind their operation is the change in their electrical properties, such as resistance or capacitance, upon the adsorption of water molecules onto their surface. kashanu.ac.irtandfonline.com The porous nature of materials like BaO nanoparticles or BaTiO3 thin films provides a large surface area for water vapor to adsorb. tandfonline.com

At low humidity, only a few water molecules are chemisorbed on the surface. As the relative humidity (RH) increases, more water molecules are physisorbed, forming successive layers. This leads to the dissociation of water molecules into H+ and OH- ions, and the Grotthuss chain reaction mechanism facilitates proton hopping between adjacent hydroxyl groups, significantly increasing the ionic conductivity and thus decreasing the electrical resistance of the material. tandfonline.com

This compound nanoparticles have demonstrated satisfactory humidity sensing properties with a high sensitivity factor (Sf) of 1926. kashanu.ac.ir These sensors exhibit a response time of 40 seconds and a recovery time of 110 seconds. kashanu.ac.irkashanu.ac.ir Similarly, thin films of barium titanate (BaTiO3), a complex oxide containing barium, have been successfully used to fabricate opto-electronic humidity sensors. tandfonline.com These sensors show a reproducible and stable response to changes in relative humidity from 5% to 95%. tandfonline.com

Table 3: Humidity Sensing Characteristics of this compound-Based Materials

Sensing MaterialSensor TypeSensitivity Factor (Sf)Response Time (s)Recovery Time (s)Operating TemperatureReference
BaO NanoparticlesResistive192640110Room Temperature kashanu.ac.irkashanu.ac.ir
BaTiO3 Nanocomposite FilmOpto-electronic6.5 µW/%RH--Room Temperature tandfonline.com
BaTiO3 NanorodsResistiveSharp modulation--Room Temperature mdpi.com

Gas Sensing for Environmental Monitoring (e.g., NO2, 4-nitrophenol (B140041), hydrogen)

This compound and its derivatives are utilized in the development of gas sensors for monitoring toxic and flammable gases. researchgate.net These semiconductor sensors operate based on the change in their electrical resistance caused by the adsorption and reaction of gas molecules on their surface.

Barium-containing perovskites like barium titanate (BaTiO3) and barium stannate (BaSnO3) have been investigated for this purpose. Rhodium-doped BaTiO3 has shown significant potential for detecting nitrogen dioxide (NO2) and nitric oxide (NO) at high temperatures (above 600°C). dlr.de The material exhibits good selectivity, being more sensitive to NO than to CO and NO2 at 900°C, which is attributed to the catalytic effect of rhodium nanoparticles on the oxidation of NO. dlr.de Barium stannate (BaSnO3) based sensors, sometimes with the addition of Al2O3, have been tested for detecting gases like CO, NO, H2, and NO2. researchgate.net

More directly, modified this compound materials are being developed for specific pollutant detection. For example, nickel-doped this compound nanoclusters have been synthesized for the electrochemical detection of 4-nitrophenol (4-NP), a priority environmental pollutant. researchgate.net This sensor demonstrated a high sensitivity of 3.70 µA µM⁻¹ cm⁻² and a low detection limit of 2.71 µM, highlighting its potential for environmental monitoring applications. researchgate.net The sensing mechanism involves the electrocatalytic activity of the Ni-doped BaO towards the oxidation or reduction of the target analyte.

The performance of these gas sensors is highly dependent on factors such as the operating temperature, the specific morphology and composition of the sensing material, and the presence of dopants or promoters that can enhance sensitivity and selectivity. researchgate.netdlr.denih.gov

Table 4: Gas Sensing Applications of this compound-Based Materials

Sensing MaterialTarget GasKey Performance MetricsOperating Temperature (°C)Reference
Ni-doped BaO Nanoclusters4-nitrophenolSensitivity: 3.70 µA µM⁻¹ cm⁻², Detection Limit: 2.71 µMRoom Temperature researchgate.net
Rh-doped BaTiO3NO, NO2, COSelective to NO (Response: 18% for 200 ppm NO)900 dlr.de
BaSnO3/Al2O3CO, H2Improved sensitivity and stability550 researchgate.net
BaTiO3-LaCl3CO2Sensitive in 0.1% to 10% vol range550 nih.gov

Optoelectronic and Photonic Applications of this compound

This compound-based materials have shown promise in various optoelectronic and photonic applications due to their unique optical and electrical properties.

This compound is used in the production of certain types of glass, which can have applications in solar cell technologies. nih.gov Materials like barium sulfate (B86663), derived from this compound, can be deposited as thin films for use in solar cells. americanelements.com

Recent research has explored the use of this compound thin films in the development of photodetectors. Studies on BaO thin films have shown their potential for these applications. For instance, deposited films have been observed to be highly transparent (around 80%) with a significant energy band gap of 3.55 eV. aaup.eduaaup.edu

This compound thin films are being investigated as electro-optical filters for terahertz (THz) technology. researchgate.netresearchgate.net Research indicates that these films can function as efficient terahertz band filters, with a notable cutoff frequency range. aaup.eduaaup.edu The insertion of platinum nanosheets into BaO stacked layers has been shown to enhance light absorption and optical conduction across the ultraviolet, visible, and infrared spectrums. researchgate.net

This compound thin films exhibit non-linear optical properties, making them suitable for related applications. aaup.eduaaup.edu Analysis using the Drude-Lorentz model has confirmed their potential for non-linear optical uses. aaup.eduaaup.edu These films are considered candidates for gigahertz/terahertz technology applications, with studies showing their potential as non-linear optical filters and microwave waveguides. researchgate.netresearchgate.net Applying an AC signal has demonstrated a high cutoff frequency in the microwave frequency domain. researchgate.netresearchgate.net

Thermoelectric Energy Conversion Using this compound Materials

Barium titanate (BaTiO3), a compound related to this compound, possesses thermoelectric properties. cenmed.com This suggests the potential for this compound-based materials to be used in thermoelectric energy conversion, where temperature differences are converted into electrical energy.

High-Temperature Thermoelectric Efficiency and Stability Investigations

This compound, particularly as a component in complex oxide systems, has been central to the development of high-temperature thermoelectric materials. The primary goal in this field is to create materials that are not only efficient at converting heat to electricity but also remain stable at high operating temperatures. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT. While many materials show a high ZT, their stability at elevated temperatures often remains a significant challenge. Some oxides may evaporate or lose their electrical conductivity when heated in air. fishersci.no

Research has demonstrated that certain barium-containing oxides can overcome these limitations. Investigations into layered cobalt oxide films have been particularly fruitful. In these studies, the thermal and chemical stability, along with the ZT values, are measured at high temperatures to assess their viability for practical applications. dawnscientific.com One of the most promising candidates to emerge from this research is a barium cobalt oxide film, which has shown reproducible stability and efficiency at temperatures as high as 600°C. dawnscientific.comwikipedia.org This material achieved a thermoelectric figure of merit (ZT) of approximately 0.55 at 600°C, a value that is competitive with some commercial thermoelectric converters. fishersci.no The stability of this barium-based oxide surpasses that of similar layered cobalt oxides containing sodium, calcium, or strontium, which show degradation at lower temperatures. fishersci.norsc.org

The table below summarizes the stability of different layered cobalt oxide films at high temperatures.

CompoundMaximum Stable Temperature (°C)
Barium Cobalt Oxide 600
Strontium Cobalt Oxide450
Calcium Cobalt Oxide350
Sodium Cobalt Oxide350
This table is based on data from comparative studies on layered cobalt oxide films. fishersci.norsc.org

Research on Barium Cobalt Oxide Layered Films for Thermoelectric Devices

Research led by Professor Hiromichi Ohta at Hokkaido University has significantly advanced the understanding of barium cobalt oxide layered films for thermoelectric applications. wikipedia.org His group has focused on these materials for over two decades, systematically examining their structure, resistivity, and thermal conductivity to optimize their performance. ethz.ch The standout material from this research, with the formula Ba1/3CoO2, possesses a unique layered crystal structure. rsc.org This structure is crucial for its thermoelectric properties.

The team's investigations revealed that the barium cobalt oxide layered film retains its structural integrity and electrical resistivity at temperatures up to 600°C. fishersci.no In contrast, cobalt oxide films layered with sodium (Na₃/₄CoO₂), calcium (Ca₁/₃CoO₂), and strontium (Sr₁/₃CoO₂) were found to be stable only up to 350°C, 350°C, and 450°C, respectively. fishersci.noethz.ch The ZT value of the barium cobalt oxide film was observed to increase with temperature, reaching its peak of ~0.55 at 600°C. fishersci.no This performance is attributed to a power factor that gradually increases to approximately 1.2 mW m⁻¹ K⁻² and a thermal conductivity that decreases to around 1.9 W m⁻¹ K⁻¹ as the temperature rises to 600°C. fishersci.no These findings establish barium cobalt oxide films as excellent and environmentally friendly candidates for high-temperature thermoelectric conversion devices, opening new possibilities for the widespread use of thermoelectric converters for waste heat recovery. wikipedia.orgrsc.org

Doping Strategies for Enhanced Thermoelectric Performance

A key strategy for enhancing the performance of thermoelectric materials involves compositional modification, often referred to as doping. In the context of advanced oxide thermoelectrics, barium itself acts as a critical component in complex oxide structures, modifying the properties of a parent compound like cobalt oxide. The inclusion of barium in the layered cobalt oxide structure (Ba1/3CoO2) is a prime example of such a strategy. rsc.org

Researchers have systematically tested various alkaline earth metals and alkali metals—including sodium, calcium, strontium, and barium—as layering agents in cobalt oxide films to analyze their impact on structure, resistivity, and thermal conductivity. fishersci.nodawnscientific.com This comparative approach revealed that the choice of the layering element is critical for high-temperature stability and efficiency. The barium-layered variant demonstrated superior performance, maintaining its structural and electrical properties at 600°C, a temperature at which other variants degrade. fishersci.no This superior stability and the resulting ZT of ~0.55 highlight how the selection of barium, in this case, is a successful "doping" or compositional tuning strategy to create a robust, high-performance thermoelectric material from a more common and less toxic base oxide. fishersci.norsc.org

Environmental Remediation Applications of this compound

This compound and its derivatives are being explored for various environmental remediation applications, leveraging their chemical and surface properties to address different forms of pollution.

Adsorption of Specific Contaminants (e.g., CO2, Heavy Metal Ions)

Barium-containing compounds have shown significant potential for the capture of carbon dioxide (CO2) at high temperatures. Research into Ba-rich barium ferrite (B1171679) phases, such as Ba3Fe2O6 and Ba5Fe2O8, indicates they are suitable as reversible CO2 sorbents for looping cycles above 800°C. scientific.net Specifically, Ba5Fe2O8 demonstrated a consistent gravimetric CO2 uptake capacity of 13.39 wt% at 1000°C over 20 cycles. scientific.net Similarly, an adsorbent made of this compound impregnated on iron(III) oxide (BaO/Fe2O3) showed a high chemisorption capacity of 88.81 mg/g. scielo.org.za The mechanism is believed to involve the high basicity of the barium compounds, allowing them to capture acidic CO2 gas via carbonation to form barium carbonate (BaCO3). scientific.netscielo.org.za Barium carbonate itself has a strong affinity for CO2 capture. ethz.ch

In the realm of heavy metal remediation, barium compounds are used in precipitation processes. The proposed magnesium-barium-oxide process utilizes barium hydroxide (Ba(OH)2) for the removal of sulphate from mine water, which is often contaminated with heavy metals. wrc.org.za Barium carbonate (BaCO3) has also been shown to effectively remove heavy metal ions like zinc and cadmium from industrial effluents. nih.gov Furthermore, adsorbents designed for water purification, such as iron(III) oxide-modified beidellite, have demonstrated high selectivity for removing barium ions (Ba2+), indicating the strong interaction between barium and certain adsorbent surfaces. onepetro.org

Photocatalytic Degradation of Environmental Pollutants

This compound is an effective photocatalyst used in the degradation of persistent organic pollutants, particularly synthetic dyes found in industrial wastewater. wikipedia.org As a semiconductor with a wide bandgap, BaO can be activated by light to generate reactive oxygen species that break down complex organic molecules. mdpi.com

Research has demonstrated the efficacy of BaO nanoparticles in degrading various dyes under light illumination. For instance, synthesized BaO nanoparticles achieved 98% degradation of Rhodamine-B within 60 minutes. macsenlab.com In another study, undoped BaO nanoparticles degraded 86.6% of malachite green dye in 120 minutes. wikipedia.org The photocatalytic activity can be further enhanced by doping or creating composites. Barium-doped titanium dioxide (TiO2) nanocrystals achieved a 98.6% removal efficiency for Acid Red 18 under acidic conditions and sunlight illumination. fishersci.co.uk Similarly, barium-impregnated silver phosphate (B84403) (Ba-AgP) showed significantly improved photocatalytic activity for the degradation of methyl orange compared to pure silver phosphate. olympianwatertesting.com The primary mechanism involves the generation of photogenerated holes (h⁺) and hydroxyl radicals (·OH), which are powerful oxidizing agents that mineralize the pollutants. olympianwatertesting.com

The table below presents findings from various studies on the photocatalytic degradation of pollutants using this compound-based materials.

CatalystPollutantDegradation Efficiency (%)Time (minutes)
BaO NanoparticlesRhodamine-B9860
BaO NanoparticlesMalachite Green86.6120
Nd-doped BaOMalachite Green96.4120
Ba-doped TiO2Acid Red 1898.6Not Specified
BaO MicroparticlesIndigotin48120
6% Ba-AgPMethyl Orange>8575
This table compiles data from multiple research papers on the photocatalytic activity of this compound materials. wikipedia.orgmdpi.commacsenlab.comfishersci.co.ukolympianwatertesting.com

Role of this compound in Advanced Wastewater Treatment Processes

This compound plays a notable role in advanced wastewater treatment, primarily through its application in photocatalysis, which is a key type of Advanced Oxidation Process (AOP). kirj.ee AOPs are designed to remove persistent and toxic organic pollutants from water by using highly reactive species like hydroxyl radicals (·OH). kirj.eenih.gov The use of BaO and Ba-doped nanocomposites as photocatalysts contributes directly to this strategy. By facilitating the degradation of dyes such as methylene blue, rhodamine B, and methyl orange, these materials help mineralize harmful organic compounds into simpler substances like water and carbon dioxide. macsenlab.comolympianwatertesting.com This application is crucial for treating effluents from textile and other industries where such dyes are prevalent. fishersci.co.uk

Beyond photocatalysis, other barium compounds are employed in wastewater treatment for the removal of specific inorganic contaminants. Processes using barium hydroxide or barium carbonate are effective for precipitating sulfates and certain heavy metals from mining and industrial wastewater. wrc.org.zanih.gov For example, the magnesium-barium-oxide process uses Ba(OH)2 to remove sulfate to levels below 25 mg/L by precipitating it as highly insoluble barium sulfate. wrc.org.za These precipitation methods provide a targeted approach to remove specific, problematic ions that are not addressed by conventional biological treatments.

This compound in Electroceramic and Electronic Devices

This compound (BaO) is a critical component in a variety of electroceramic and electronic devices due to its unique electrical and physical properties. Its applications range from traditional uses in cathodes to emerging roles in advanced energy and data storage systems.

Applications in Electrodes and High-Temperature Electrical Components

This compound is widely utilized in the production of electrodes and other electrical components that operate at high temperatures. ontosight.ai Its ability to conduct electricity at elevated temperatures makes it a suitable material for these demanding applications. ontosight.ai

A primary application of this compound is as a coating for hot cathodes, such as those in fluorescent lamps and vacuum tubes. nih.govwikipedia.org These thermionic cathodes are heated to emit electrons. wikipedia.org The BaO coating significantly lowers the work function of the cathode material, typically tungsten, from approximately 4 eV to less than 2 eV. aip.org This reduction in work function allows for electron emission at lower operating temperatures (around 800-1000 °C), which in turn reduces power consumption and extends the lifetime of the cathode. wikipedia.orgscilab.co.jp

This compound-coated cathodes are valued for being low-light and low-temperature thermionic emitters. scilab.co.jpkimballphysics.com The lower operating temperature results in less light emission, which is advantageous in applications where light could interfere with observations. scilab.co.jp They also provide a smaller energy spread compared to uncoated cathodes. scilab.co.jpkimballphysics.com

Mixtures of this compound with other alkaline earth oxides, like strontium oxide and calcium oxide, are common formulations for emissive coatings on cathodes. wikipedia.orgaip.org In some dispenser cathodes, a porous tungsten matrix is impregnated with a barium compound, which, when heated, interacts with the tungsten to release free barium, further enhancing electron emission. ebeaminc.comgoogle.com

The performance of BaO-coated cathodes is dependent on the operating temperature and the quality of the vacuum, as the coating can degrade through depletion, mechanical shock, or ion bombardment. scilab.co.jpkimballphysics.com

Table 1: Properties of this compound Coated Cathodes

Property Value/Description Source(s)
Work Function 1.0 - 1.8 eV kimballphysics.comkimballphysics.com
Operating Temperature ~800 - 1150 K wikipedia.orgkimballphysics.com
Energy Spread ~0.3 eV kimballphysics.comkimballphysics.com
Key Advantage Lower work function enables emission at lower temperatures, reducing power consumption and increasing lifetime. aip.orgscilab.co.jp
Common Substrates Tungsten, Nickel wikipedia.orgebeaminc.com

Ionic Conductivity in Solid Oxide Fuel Cells and Oxygen Generation Systems

This compound and its derivatives play a significant role in solid oxide fuel cells (SOFCs) and oxygen generation systems due to their ionic conductivity. While oxide compounds are generally not electrically conductive, certain perovskite-structured oxides containing barium exhibit electronic conductivity and are used in the cathodes of SOFCs and oxygen generation systems. americanelements.comamericanelements.comamericanelements.com

In the context of SOFCs, which operate at high temperatures (500–1000 °C), materials with high ionic conductivity are essential for the electrolyte. acs.org Barium-based perovskite oxides, such as those in the BaCeO₃ and BaZrO₃ families, are investigated as proton conductors for low-temperature SOFCs (LT-SOFCs). nih.gov For instance, doped barium cerates (e.g., BaCe₁₋ₓMₓO₃₋δ, where M is a dopant) are known proton conductors. nih.gov A composite electrolyte consisting of this compound and samarium-doped ceria (SDC) has demonstrated dual-phase conduction of oxygen ions (O²⁻) and protons (H⁺), achieving high proton conductivity at relatively low temperatures. aip.org

Furthermore, triple-conducting oxides (H⁺/O²⁻/e⁻), such as BaCo₀.₄Fe₀.₄Zr₀.₁Y₀.₁O₃₋δ (BCFZY), have been developed not only as efficient electrodes but also show promise as electrolyte materials when their electronic conduction is suppressed, for example, by forming a heterostructure with zinc oxide. nih.gov The introduction of palladium into yttrium-doped barium cerate has been shown to significantly increase ionic conductivity, leading to enhanced SOFC performance. researchgate.net

Historically, barium peroxide (BaO₂), formed from this compound, was used in the Brin process for the large-scale production of pure oxygen before being superseded by modern methods. wikipedia.orgwikipedia.org This process relied on the reversible reaction where BaO reacts with air at 500–600 °C to form BaO₂, which then decomposes at higher temperatures (above 700 °C) to release oxygen. wikipedia.orgwikipedia.orgatamanchemicals.com In modern chemical oxygen generators, such as those used for emergency oxygen on aircraft, barium peroxide is used in small amounts (less than 5%) mixed with sodium chlorate, which is the primary oxygen-generating chemical. wikipedia.org

Integration in Capacitors and Resistors

This compound is a key ingredient in the manufacturing of certain electronic components like capacitors and resistors. ontosight.ai Its dielectric properties are central to its use in capacitors. The dielectric constant of pure this compound is approximately 34. aps.org

This compound is a precursor in the production of barium titanate (BaTiO₃), a ferroelectric ceramic with a very high dielectric constant, making it an essential material for multi-layer ceramic capacitors (MLCCs). noahchemicals.com These capacitors are ubiquitous in modern electronics. noahchemicals.com The dielectric properties of BaTiO₃ can be tuned by doping with other oxides. For example, doping with lanthanum oxide can initially increase the dielectric constant before it decreases at higher concentrations. tandfonline.com

Solid solutions of this compound with other metal oxides are also used in electronic components. ontosight.ai For example, barium strontium titanate (BST) and barium calcium titanate zirconate (BCTZ) are tunable materials with high dielectric permittivity used in integrated capacitors. aip.org These materials exhibit a non-linear variation of their permittivity with an applied electric field, which is a desirable characteristic for tunable electronic applications. aip.org

Investigations into nanofluids containing this compound nanoparticles have explored their dielectric properties, such as static dielectric constant and dipole moment, at various temperatures and concentrations. researchgate.net

Emerging Applications in Data Storage and Protective Coatings

This compound is finding new applications in the fields of data storage and protective coatings.

In data storage, memory cells constructed with an Al/BaO/n-Si structure have demonstrated write-once-read-many (WORM) capabilities. researchgate.net These resistive memory devices have shown good data storage stability during retention and stress tests. researchgate.net

In the realm of protective coatings, barium-based compounds are utilized for their ability to enhance durability and resistance. For instance, barium petroleum sulfonate is used as a corrosion and rust inhibitor, forming a protective film on metal surfaces that offers high resistance to humidity and salt water. atamanchemicals.com While not a direct application of pure BaO, this highlights the role of barium compounds in protective surface treatments. Similarly, precipitated barium sulfate, derived from barium compounds, is used in anticorrosive coatings for the automotive, marine, and aerospace industries to improve resilience and weather resistance. nanorh.com

Other Specialized Applications of this compound

Beyond its mainstream use in electroceramics, this compound has specialized applications stemming from its unique physical properties.

Electron Field Emission Studies

This compound is a subject of significant interest in electron field emission research. imist.machemistryjournal.net Field emission is the emission of electrons induced by an external electric field. BaO's low work function makes it an attractive material for this purpose. aip.orgresearchgate.net

Studies have investigated the field emission properties of BaO nanowires. researchgate.net It was found that thermal assistance can enhance field emission performance. For BaO nanowires, the turn-on electric field (the field required to initiate emission) decreased significantly as the temperature was raised from room temperature to several hundred degrees Celsius. researchgate.net This improvement is attributed to a reduction in the work function at higher temperatures, which increases the probability of electrons tunneling through the potential barrier. researchgate.net

The adsorption of this compound molecules on tungsten surfaces has also been studied using field emission microscopy. jps.jp These studies are fundamental to understanding the emission mechanisms in devices like L-cathodes and impregnated cathodes. jps.jp Research has shown that a coating of barium on this compound can result in a work function as low as 1.36 eV, which is lower than that of barium, this compound, or tungsten individually, providing a basis for the enhanced emission from these coated cathodes. aip.orgaip.orgidexlab.com

Role in Cultural Heritage Conservation and Restoration

This compound, more commonly applied in the form of its hydrated counterpart, barium hydroxide (Ba(OH)₂), plays a significant role in the conservation and restoration of cultural heritage, particularly for stone and wall paintings. nih.govontosight.ai Its application is primarily centered on the consolidation of weathered materials and the in-situ conversion of damaging soluble salts into more stable compounds.

The primary mechanism involves the reaction of barium hydroxide with gypsum (calcium sulfate dihydrate), a common cause of deterioration in calcareous materials like limestone and frescoes. Gypsum crusts are not only disfiguring but also cause mechanical stress and decay of the underlying substrate. The application of a barium hydroxide solution converts the gypsum into highly insoluble barium sulfate (BaSO₄). dovepress.comresearchgate.net This process effectively neutralizes the harmful sulfate ions and forms a stable, inert layer.

A well-known procedure is the "Florentine method," or the Ferroni-Dini method, which has been used for consolidating wall paintings. juniperpublishers.comchemistryjournal.net This method often involves a two-step process: first, an application of ammonium (B1175870) carbonate to convert gypsum to calcium carbonate, followed by the application of barium hydroxide to consolidate the structure. juniperpublishers.com The barium hydroxide reacts with atmospheric carbon dioxide to form barium carbonate (BaCO₃), which acts as a mineral binder, strengthening the porous and friable structure of the weathered artifact. nih.govresearchgate.net The chemical reactions are as follows:

Reaction with Gypsum: CaSO₄·2H₂O + Ba(OH)₂ → BaSO₄ + Ca(OH)₂ + 2H₂O

Carbonation: Ba(OH)₂ + CO₂ → BaCO₃ + H₂O Ca(OH)₂ + CO₂ → CaCO₃ + H₂O

The resulting barium carbonate and calcium carbonate crystals grow within the pores of the stone or plaster, enhancing its cohesion and mechanical strength. nih.gov

Modern conservation science has advanced this technique through the use of nanoparticles. Barium hydroxide nanoparticles suspended in alcoholic solvents (like methanol (B129727) or ethanol) offer improved penetration into the substrate compared to aqueous solutions. dovepress.comimist.ma This is because the alcoholic medium can reduce the reactivity of barium hydroxide with atmospheric CO₂, allowing deeper and more uniform penetration before the carbonation and consolidation process begins. dovepress.com Research has shown that using a methanol solution of barium hydroxide can significantly increase surface hardness and water resistance of treated artifacts while preserving their original appearance and pore structure. dovepress.commdpi.com

This compound itself has been identified as a component in ancient glass artifacts, such as lead barium glass in China, where it acted as a fluxing agent. researchgate.net The analysis of such components is crucial for understanding historical production techniques and developing appropriate conservation strategies. researchgate.netresearchgate.net

Table 1: Applications of Barium Compounds in Cultural Heritage Conservation

Application AreaBarium Compound UsedMechanism of ActionDesired OutcomeResearch Finding
Wall Painting & Fresco Consolidation Barium Hydroxide (Ba(OH)₂)Reacts with gypsum (CaSO₄) to form inert barium sulfate (BaSO₄). Reacts with atmospheric CO₂ to form barium carbonate (BaCO₃), a mineral binder.Stabilization of friable paint layers; neutralization of harmful sulfates.The "Florentine method" successfully uses Ba(OH)₂ for consolidation. Nanoparticles of Ba(OH)₂ in alcohol show improved penetration. juniperpublishers.combohrium.com
Stone & Masonry Consolidation Barium Hydroxide (Ba(OH)₂)Fills pores and cracks by forming BaCO₃, increasing cohesion. Converts sulfate crusts to stable BaSO₄.Increased mechanical strength and durability; prevention of further decay from gypsum.Treatments can build a denser, connected substance in mortars, significantly increasing tensile strength. juniperpublishers.comchemistryjournal.net
Architectural Mortar Additive Barium Hydroxide (Ba(OH)₂)Co-precipitates with calcium hydroxide to form mixed barium-calcium carbonates, enhancing durability.Improved resistance to sulfate attack and leaching.The setting involves both the carbonation of hydroxides and the precipitation of a barium calcium carbonate solid solution. nih.gov
Protection from Gypsum Crusts Barium Hydroxide (Ba(OH)₂) in alcoholic solutionConverts gypsum to a barium sulfate-calcium carbonate composite protective layer with enhanced penetration.In-situ conversion of harmful crusts into a stable protective layer without needing a separate desulfurization step.A methanol solution of barium hydroxide-urea was shown to be effective for conserving stone with gypsum crusts, increasing water resistance tenfold. mdpi.com

Biomedical Material Research (e.g., drug delivery systems)

This compound and its derivatives are being explored in biomedical research for a variety of applications, leveraging their unique chemical and physical properties at the nanoscale. imist.ma Research indicates potential uses in bone tissue engineering, cancer therapy, and as antimicrobial agents, with some studies suggesting future applications in drug delivery. nih.govresearchgate.net

In the field of bone regeneration , magnesium silicate nanopowders doped with this compound have been shown to enhance in vivo bone formation in animal studies. nih.govmdpi.com The BaO-doped samples demonstrated good biocompatibility and degradability, promoting osteogenesis (new bone growth) and vascularization. mdpi.com The mechanism is linked to the release of beneficial Ba²⁺ ions, which can stimulate apatite formation. mdpi.com Similarly, composite scaffolds made of polycaprolactone (B3415563) (PCL) and barium titanate (a complex oxide of barium) exhibit piezoelectric properties similar to natural bone, which can stimulate bone cell growth and differentiation. researchgate.netaccscience.com

This compound nanoparticles (BaO-NPs) have also demonstrated potential as therapeutic agents . Studies have shown that BaO-NPs possess antioxidant and anti-inflammatory properties. researchgate.netnih.gov For example, BaONPs biosynthesized using Spirogyra hyalina algae were shown to scavenge free radicals and inhibit cyclooxygenase enzymes, which are involved in inflammation. nih.govnih.gov Furthermore, BaO-NPs exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their use in antimicrobial coatings for medical devices. nih.govresearchgate.net The proposed mechanism involves the generation of reactive oxygen species (ROS) and disruption of the microbial membrane. researchgate.netresearchgate.net

In cancer therapy , research has focused more on complex barium compounds like barium titanate (BaTiO₃) and barium sulfate (BaSO₄). Barium titanate nanoparticles can act as sonosensitizers in sonodynamic therapy (SDT), where they generate cytotoxic ROS when activated by ultrasound, leading to targeted tumor cell destruction. dovepress.com Barium sulfate nanoparticles have been investigated as radio-enhancers to improve the efficacy of radiation therapy. researchgate.net While direct research on BaO for drug delivery is less common, nanocomposites of bismuth oxide and this compound have shown selective cytotoxicity against cancer cell lines, indicating potential as a drug transport or therapeutic material. researchgate.net The ability of BaO to enhance ROS production is a key factor in its potential anticancer effects. researchgate.net

Table 2: Research Findings on this compound in Biomedical Applications

Research AreaMaterialKey FindingUnderlying MechanismPotential Application
Bone Regeneration This compound (BaO) doped Magnesium SilicateEnhanced new bone tissue formation and material degradation in rat models. nih.govmdpi.comBa²⁺ ions stimulate osteogenesis and apatite formation.Bioactive scaffolds and implants for healing bone fractures. mdpi.com
Antibacterial Agents This compound Nanoparticles (BaO-NPs)Effective against various Gram-positive and Gram-negative bacteria. nih.govresearchgate.netAdherence to the bacterial cell wall, disruption of membrane, and generation of reactive oxygen species (ROS). nih.govAntimicrobial coatings for medical devices and surfaces. researchgate.net
Anti-inflammatory & Antioxidant This compound Nanoparticles (BaO-NPs)Demonstrated inhibition of cyclooxygenase (COX-1, COX-2) enzymes and scavenging of DPPH free radicals. nih.govBiomolecules on green-synthesized NPs contribute to bioactivity.Therapeutic agents for inflammatory conditions. researchgate.netnih.gov
Cancer Therapy (Related Compounds) Bismuth Oxide-Barium Oxide (BiO-BaO) NanocompositeShowed selective cytotoxicity against MCF-7, KB, and HepG2 cancer cell lines. researchgate.netFacilitates production of reactive oxygen species (ROS). researchgate.netPotential for targeted cancer therapy or as a drug carrier. researchgate.net

Future Research Directions and Translational Challenges in Barium Oxide Science

Development of Novel Barium Oxide Material Architectures with Tailored Functionalities

Future research will increasingly focus on the design and synthesis of novel this compound material architectures with precisely controlled properties. This includes the fabrication of nanostructures like nanoparticles, nanowires, and thin films, where quantum confinement and surface effects can be harnessed to achieve unique functionalities.

A significant area of exploration is the synthesis of BaO nanoparticles with specific morphologies, such as spherical, flower-shaped, and rod-shaped structures. nih.govatlantis-press.com The size and shape of these nanoparticles have been shown to influence their properties. For instance, the average crystallite size of BaO nanoparticles synthesized via different methods has been reported to be in the range of 12 nm to 29 nm. chemistryjournal.netresearchgate.net The ability to control these parameters is crucial for optimizing performance in applications ranging from catalysts to biomedical agents. chemistryjournal.net

Furthermore, the creation of composite materials incorporating this compound is a promising avenue. For example, this compound-chitosan nanocomposites have been developed, demonstrating the potential for creating hybrid materials with enhanced properties. mdpi.comresearchgate.net Research into doping BaO with other elements or creating solid solutions with other oxides could also unlock new functionalities. For instance, the creation of Ba₂CeWO₆ double perovskites and ilmenite-like Ca₃Ce₂W₂O₁₂ indicates the potential for discovering new compounds within the broader this compound system. acs.orgosti.gov The development of these novel architectures will require advancements in synthesis techniques, including both bottom-up and top-down approaches, to achieve precise control over the material's structure at the nanoscale.

Advanced Multiscale Modeling and Computational Design for Predictive Materials Science

To accelerate the discovery and optimization of this compound-based materials, advanced multiscale modeling and computational design will play a pivotal role. These computational approaches can provide fundamental insights into structure-property relationships and guide experimental efforts, reducing the time and cost associated with traditional trial-and-error approaches. researchgate.net

Key areas for future computational research include:

First-principles calculations: These quantum mechanical simulations can be used to predict the electronic, optical, and thermodynamic properties of different this compound phases and nanostructures. tandfonline.com For example, density functional theory (DFT) is a powerful tool for understanding the fundamental properties of materials. european-mrs.com

Molecular dynamics simulations: These simulations can model the dynamic behavior of atoms and molecules, providing insights into processes such as crystal growth, defect formation, and ion transport. youtube.com This is particularly important for understanding the performance of BaO in applications like solid oxide fuel cells.

Machine learning and artificial intelligence: By training models on large datasets from experiments and simulations, machine learning can predict the properties of new materials and suggest optimal synthesis conditions. acs.orgmpie.de This data-driven approach has the potential to significantly accelerate the materials discovery process. tandfonline.com

These computational tools can be integrated into a multiscale modeling framework, where information from one level of theory is passed to the next, enabling the prediction of macroscopic properties from the underlying atomic and electronic structure. dokumen.pubcecam.org The development and application of such predictive models will be crucial for the rational design of next-generation this compound materials with tailored functionalities. european-mrs.com

Integration of this compound in Multifunctional and Hybrid Device Platforms

A significant translational challenge lies in the successful integration of this compound into multifunctional and hybrid device platforms. This requires not only the development of high-quality BaO materials but also the engineering of interfaces and the demonstration of device functionality.

One promising area is in the field of electronics and photonics. This compound's dielectric properties make it a candidate for use in various electronic components. justdial.com Furthermore, its integration with other materials can lead to novel device functionalities. For example, hybrid structures combining barium titanate (a related perovskite oxide) with silicon nitride have demonstrated ultra-low-power electro-optic tuning, opening up possibilities for applications in biosensors and LIDAR. acs.org The integration of barium titanate with silicon photonics platforms is also being actively explored for high-speed and power-efficient optical modulators. light-am.comoptica.orgresearchgate.net

The development of flexible electronic devices is another exciting frontier. Flexible field emission devices based on this compound nanowires have been fabricated, showcasing their potential for applications in bendable displays and X-ray sources. researchgate.net The integration of this compound nanoparticles into polymer matrices, such as in epoxy resin/BaO composites, is also being investigated for its impact on dielectric properties. acs.orgresearchgate.net

Overcoming the challenges associated with material compatibility, interface engineering, and large-scale fabrication will be key to realizing the full potential of this compound in these advanced device applications. Research into the compatibility of barium-containing perovskites with other materials in solid oxide cells highlights the importance of understanding interfacial reactions and diffusion. nih.gov

Sustainable Synthesis Routes and Environmental Compatibility Considerations for this compound Technologies

As with any emerging technology, the development of sustainable synthesis routes and a thorough understanding of the environmental compatibility of this compound are paramount. Future research must prioritize "green" chemistry principles to minimize the environmental impact of BaO production and application.

Sustainable Synthesis:

Traditional synthesis methods for metal oxides can involve high temperatures and the use of hazardous chemicals. researchgate.net Therefore, there is a growing interest in developing environmentally friendly synthesis methods for this compound nanoparticles. These "green synthesis" approaches utilize biological resources, such as plant extracts or microorganisms, as reducing and capping agents. mdpi.comnanoient.org For example, the biosynthesis of BaO nanoparticles using Spirogyra hyalina has been reported. nih.govmdpi.com Other methods being explored include facile and cost-effective co-precipitation and hydrothermal methods. atlantis-press.comchemistryjournal.net These routes offer advantages such as lower energy consumption and the avoidance of toxic reagents. atlantis-press.com

Environmental Compatibility:

A comprehensive assessment of the lifecycle of this compound-based technologies is necessary to ensure their environmental compatibility. This includes understanding the potential for the release of barium into the environment and its subsequent impact. While this compound itself is a chemical compound, its reactivity with substances like water to form barium hydroxide (B78521) needs to be considered. justdial.com The compatibility of this compound with other materials is crucial to prevent unwanted reactions that could lead to degradation and the release of harmful substances. justdial.comepa.gov

Future research should focus on:

Developing robust and scalable green synthesis methods for high-quality this compound materials.

Conducting thorough toxicological studies to assess the potential risks associated with this compound nanoparticles.

Investigating the long-term stability and degradation of this compound-based devices to predict their environmental fate.

Exploring recycling and disposal strategies for products containing this compound.

By addressing these challenges, the scientific community can ensure that the development of this compound technologies proceeds in a sustainable and responsible manner.

Q & A

Basic: What are the standard laboratory methods for synthesizing barium oxide (BaO)?

Methodological Answer:
this compound is typically synthesized via thermal decomposition of barium salts. For example:

  • Thermal decomposition of barium carbonate (BaCO₃):
    BaCO3ΔBaO+CO2\text{BaCO}_3 \xrightarrow{\Delta} \text{BaO} + \text{CO}_2 \uparrow

    This reaction requires heating to \sim1,450°C under controlled atmospheric conditions to prevent contamination .

  • Direct oxidation of barium metal:
    2Ba+O22BaO2\text{Ba} + \text{O}_2 \rightarrow 2\text{BaO}

    Conducted in an oxygen-rich environment at high temperatures (~500°C), with careful monitoring to avoid over-oxidation to barium peroxide (BaO₂) .
    Key Parameters: Reaction temperature, oxygen partial pressure, and precursor purity (≥99.9% recommended for reproducibility) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
BaO is highly reactive and toxic. Essential protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (N95 or higher) to avoid inhalation of fine particles .
  • Ventilation: Conduct experiments in fume hoods to limit exposure to dust.
  • Emergency Measures:
    • Skin/Eye Contact: Rinse immediately with water for 15+ minutes; seek medical attention for chemical burns .
    • Spill Management: Collect spilled material in sealed containers using non-sparking tools; avoid water to prevent exothermic reactions .
      Note: BaO is regulated under the Safe Drinking Water Act (SDWA) due to its toxicity .

Basic: What are the key physical properties of BaO relevant to experimental design?

Methodological Answer:
Critical properties include:

  • Density: 5.72 g/cm³ .
  • Melting/Boiling Points: 1,923°C and ~2,000°C, respectively, requiring high-temperature furnaces for synthesis .
  • Crystal Structure: Cubic (rock salt type), confirmed via X-ray diffraction (XRD). Lattice parameter: ~5.52 Å .
  • Hygroscopicity: BaO readily absorbs moisture, forming Ba(OH)₂. Store in desiccators or under inert gas .

Advanced: How does neodymium (Nd) doping enhance the photocatalytic efficiency of BaO nanoparticles?

Methodological Answer:
Nd doping modifies BaO’s electronic structure, improving photocatalytic performance:

  • Bandgap Reduction: Undoped BaO has a bandgap of 3.7 eV, which decreases to 3.4 eV with Nd doping, enhancing visible-light absorption .
  • Experimental Validation:
    • Synthesis: Co-precipitation method with Ba(NO₃)₂ and Nd(NO₃)₃ precursors, annealed at 500°C for 2 hours .
    • Degradation Efficiency: Nd-doped BaO degrades 96.4% of malachite green dye in 120 minutes vs. 86.6% for undoped BaO under UV light .
      Key Parameters: Dopant concentration (1–5 wt% optimal), annealing temperature, and pH (pH 4 maximizes dye adsorption) .

Advanced: How can researchers resolve contradictions in reported bandgap energies of BaO?

Methodological Answer:
Discrepancies in bandgap values (e.g., 3.7 eV vs. 4.2 eV) arise from synthesis methods and characterization techniques. Methodologies to address this include:

  • Standardized Synthesis: Use high-purity precursors (≥99.9%) and controlled annealing conditions (e.g., 500°C in N₂ atmosphere) .
  • Characterization Cross-Validation: Combine UV-Vis spectroscopy, photoluminescence, and Tauc plot analysis. For nanoparticles, account for quantum confinement effects .
  • Surface Defect Analysis: Use X-ray photoelectron spectroscopy (XPS) to identify oxygen vacancies or impurities affecting bandgap measurements .

Advanced: What role does BaO play in the synthesis of high-temperature superconductors like YBCO?

Methodological Answer:
BaO is a precursor in yttrium barium copper oxide (YBCO) superconductors:

  • Crystal Structure Contribution: Ba²⁺ ions stabilize the perovskite-like structure, enabling high critical temperatures (Tc > 90 K) .
  • Synthesis Protocol:
    • Solid-State Reaction: Mix BaO, Y₂O₃, and CuO powders; sinter at 900–950°C in oxygen .
    • Critical Parameter: Oxygen stoichiometry; deviations reduce Tc. Use thermogravimetric analysis (TGA) to optimize oxygen content .
      Research Challenge: Minimize secondary phases (e.g., BaCuO₂) via precise stoichiometric ratios and slow cooling rates .

Advanced: How to determine the empirical formula of BaO using gravimetric analysis?

Methodological Answer:
Procedure:

Oxidation of Barium Metal:
Weigh a clean crucible, add barium metal, and heat in oxygen until fully oxidized.

Mass Measurement:
Calculate mass gain (Δm) due to oxygen incorporation.

Calculations:

  • Moles of Ba = Initial mass / molar mass (137.33 g/mol).
  • Moles of O = Δm / 16.00 g/mol.
  • Empirical formula derived from mole ratio (e.g., 1:1 for BaO) .
    Error Sources: Incomplete oxidation or moisture absorption; mitigate via repeated heating/cooling cycles and dry storage .

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